3,4-Dimethylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMQPRPJIWTNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395082 | |
| Record name | 3,4-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-30-8 | |
| Record name | 3,4-Dimethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide to the Physical Properties of 3,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethylbenzenesulfonyl chloride (CAS No. 2905-30-8). The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a clear, tabular format for ease of reference. Detailed experimental protocols for the determination of key physical properties are also provided.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry.
Quantitative Data Summary
The table below summarizes the key physical properties of this compound.
| Physical Property | Value |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight | 204.67 g/mol [1] |
| Melting Point | 118-120 °C[2][3][4] |
| Boiling Point | 295 °C[2][3][4] |
| Density | 1.29 g/cm³[3][4] |
| Appearance | Off-white to light brown solid[2][3] |
| Solubility | Reacts with water |
| Storage | Inert atmosphere, room temperature[1] |
Experimental Protocols
Standard laboratory procedures are employed to determine the physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[5]
Methodology:
-
Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to pack the sample at the bottom.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[3]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.[3] For a pure compound, this range is typically narrow.[5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a solid compound like this compound, this would be determined at a reduced pressure to avoid decomposition at high temperatures.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the sample.[2]
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with high-boiling point oil).
-
Heating: The apparatus is heated slowly and uniformly.[2]
-
Observation: As the liquid heats, air trapped in the capillary tube will be expelled. The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has equaled the external pressure.[2]
Density Determination of a Solid
The density of a solid is its mass per unit volume.
Methodology (Displacement Method):
-
Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (and does not react with). The initial volume of the liquid is recorded. The weighed solid is then carefully submerged in the liquid, and the new volume is recorded. The volume of the solid is the difference between the final and initial volume readings.
-
Calculation: The density is calculated by dividing the mass of the solid by its determined volume.
Visualized Workflow: Synthesis of a Dimethylbenzenesulfonyl Chloride
The following diagram illustrates a general synthetic pathway for the preparation of a dimethylbenzenesulfonyl chloride, a logical workflow relevant to the compound .
Caption: Synthetic pathway for Dimethylbenzenesulfonyl Chloride.
References
- 1. 4,4'-DIMETHYLBIPHENYL CAS#: 2905-30-8 [m.chemicalbook.com]
- 2. 2905-30-8 | CAS DataBase [m.chemicalbook.com]
- 3. 3,4-Dimethyl-benzenesulfonyl chloride | CAS: 2905-30-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]
A Technical Guide to 3,4-Dimethylbenzenesulfonyl Chloride (CAS 2905-30-8)
This document serves as an in-depth technical guide on 3,4-Dimethylbenzenesulfonyl chloride, a key organic intermediate for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, spectroscopic profile, synthesis, reactivity, and safety protocols.
Chemical and Physical Properties
This compound is an aromatic sulfonyl chloride compound. The presence of the reactive sulfonyl chloride group makes it a valuable electrophile for introducing the 3,4-dimethylbenzenesulfonyl moiety into various molecules. Its key physical and chemical data are summarized below.
| Property | Data | Reference(s) |
| CAS Number | 2905-30-8 | [1][2][3] |
| Molecular Formula | C₈H₉ClO₂S | [1][4][5] |
| Molecular Weight | 204.67 g/mol | [4][5] |
| IUPAC Name | 3,4-dimethylbenzene-1-sulfonyl chloride | [1] |
| Synonyms | 3,4-Dimethylphenylsulfonyl chloride, o-Xylene-4-sulfonyl chloride | [3] |
| Physical Form | Solid | [6] |
| Melting Point | 118-120 °C (lit.) | [5] |
| Boiling Point | 295.6 °C at 760 mmHg | |
| Solubility | Soluble in many organic solvents; reacts with water and alcohols. |
Spectroscopic Profile
While full experimental spectra are not widely published in public databases, they may be available from commercial suppliers.[2] The expected spectroscopic characteristics based on the compound's structure are detailed below.
Table 2.1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment Description |
|---|---|---|
| ~ 7.8-8.0 | d | Aromatic H ortho to -SO₂Cl group |
| ~ 7.6-7.8 | s | Aromatic H between two methyl groups |
| ~ 7.3-7.5 | d | Aromatic H ortho to a methyl group |
| ~ 2.4 | s | Singlet for one -CH₃ group |
| ~ 2.3 | s | Singlet for the other -CH₃ group |
Table 2.2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
| Predicted Chemical Shift (δ) ppm | Assignment Description |
|---|---|
| ~ 145-150 | Aromatic C attached to -SO₂Cl |
| ~ 135-145 | Aromatic C's attached to methyl groups |
| ~ 125-135 | Aromatic CH carbons |
| ~ 19-21 | Methyl carbons (-CH₃) |
Table 2.3: Key FTIR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 1370-1390 | Strong | Asymmetric S=O stretch |
| ~ 1170-1190 | Strong | Symmetric S=O stretch |
| ~ 810-840 | Medium | C-H out-of-plane bend (Aromatic) |
| ~ 550-600 | Medium | C-S stretch |
Table 2.4: Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment/Ion | Notes |
|---|---|---|
| 204/206 | [M]⁺ | Molecular ion peak with a ~3:1 ratio, characteristic of a single chlorine atom. |
| 169 | [M-Cl]⁺ | Loss of chlorine atom, a common fragmentation pathway. |
| 105 | [C₈H₉]⁺ | Dimethyl tropylium or related cation. |
Synthesis and Experimental Protocols
This compound is typically synthesized via the chlorosulfonation of o-xylene. The following sections provide a representative workflow and detailed experimental protocols for its synthesis and a key subsequent reaction.
Caption: General workflow for the synthesis of this compound.
Representative Protocol for Synthesis
This protocol is adapted from established methods for preparing substituted benzenesulfonyl chlorides.
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Reaction: The flask is charged with chlorosulfonic acid (approx. 4-5 molar equivalents) and cooled in an ice-water bath to 0-5 °C.
-
Addition: o-Xylene (1 molar equivalent) is added dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
-
Stirring: After the addition is complete, the mixture is stirred at room temperature for 2-3 hours until the evolution of HCl gas subsides.
-
Work-up: The reaction mixture is poured slowly and carefully onto a stirred mixture of crushed ice and water.
-
Isolation: The precipitated white solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
Drying: The crude product is dried, for instance, by pressing on a porous plate or drying in a vacuum desiccator over a suitable desiccant. The crude material can often be used directly or recrystallized from a suitable solvent like benzene or hexane if higher purity is required.
Representative Protocol for Sulfonamide Synthesis
This protocol illustrates the primary use of this compound in forming a sulfonamide bond, a cornerstone reaction in drug development.[7]
-
Setup: A round-bottom flask is charged with a primary or secondary amine (1 molar equivalent), a suitable solvent (e.g., dichloromethane or THF), and a base such as triethylamine or pyridine (1.5-2 molar equivalents).
-
Cooling: The mixture is cooled to 0 °C in an ice bath.
-
Addition: A solution of this compound (1.1 molar equivalents) in the same solvent is added dropwise to the stirred amine solution.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Applications
The chemistry of this compound is dominated by the electrophilic nature of the sulfur atom. It readily reacts with a wide range of nucleophiles.
Caption: Primary reaction pathways for this compound with nucleophiles.
-
Sulfonamide Formation: Its most significant application is the reaction with primary and secondary amines to yield sulfonamides. The sulfonamide functional group is a prevalent scaffold in medicinal chemistry, found in a wide range of therapeutic agents including antibiotics, diuretics, and anticonvulsants.[8]
-
Sulfonate Ester Formation: Reaction with alcohols produces sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making them useful intermediates in multi-step organic synthesis.
-
Applications in Drug Discovery: The 3,4-dimethylphenyl group can be used to probe steric and electronic interactions within a biological target's binding pocket. Modifying lead compounds with this group can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.
Safety and Handling
This compound is a corrosive and moisture-sensitive chemical that requires careful handling.
Table 5.1: GHS Hazard Information
| Category | Code | Statement |
|---|---|---|
| Pictogram | GHS05 | Corrosion |
| Signal Word | Danger | |
| Hazard Statement | H314 | Causes severe skin burns and eye damage. |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P310 | Immediately call a POISON CENTER/doctor. |
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Handlers must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching procedures should be performed with caution.
References
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2905-30-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 2905-30-8 Cas No. | 3,4-Dimethyl-benzenesulfonyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. 3,4-Dimethyl-benzenesulfonyl chloride | CAS: 2905-30-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound | 2905-30-8 [sigmaaldrich.com]
- 7. cbijournal.com [cbijournal.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to the Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3,4-dimethylbenzenesulfonyl chloride, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The document details the prevalent synthetic methodology, a complete experimental protocol, and relevant quantitative data.
Introduction
This compound is an organic compound widely utilized as a reagent in the synthesis of sulfonamides and sulfonate esters. Its derivatives are explored for a range of biological activities, making it a valuable building block in medicinal chemistry and drug discovery. The primary and most direct route for the synthesis of this compound is the electrophilic aromatic substitution reaction between ortho-xylene (1,2-dimethylbenzene) and chlorosulfonic acid.
Synthetic Pathway: Chlorosulfonation of o-Xylene
The synthesis of this compound is typically achieved through the direct chlorosulfonation of o-xylene. In this reaction, o-xylene is treated with chlorosulfonic acid. The electrophilic sulfur trioxide (SO₃), present in equilibrium with chlorosulfonic acid, attacks the electron-rich aromatic ring of o-xylene. The substitution occurs predominantly at the para position to one of the methyl groups due to steric hindrance and the ortho-, para-directing nature of the alkyl groups. This results in the formation of 3,4-dimethylbenzenesulfonic acid, which is then converted to the corresponding sulfonyl chloride in the presence of excess chlorosulfonic acid.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
The following protocol is a general procedure for the laboratory-scale synthesis of this compound.
Materials and Equipment:
-
o-Xylene
-
Chlorosulfonic acid (freshly distilled is recommended)[1]
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet to a scrubber
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap to absorb the evolved hydrogen chloride gas.
-
Initial Cooling: Place the flask in an ice-water bath and add chlorosulfonic acid (e.g., 3.25 kg for a larger scale reaction, adjust as needed) to the flask.[2] Allow the acid to cool to 0-5 °C.
-
Addition of o-Xylene: Slowly add o-xylene (e.g., 2.65 kg for a larger scale reaction, adjust as needed) dropwise from the dropping funnel to the stirred chlorosulfonic acid.[2] Maintain the reaction temperature between 0-10 °C throughout the addition. The addition of o-xylene to chlorosulfonic acid is a highly exothermic reaction that generates a significant amount of HCl gas.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 15-20 °C) for a period of time (e.g., 30 minutes) to ensure the reaction goes to completion.[2] The completion of the reaction can be monitored by observing the cessation of HCl evolution.[1]
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring.[1][3][4] This step should be performed in a fume hood as it will generate more HCl fumes. The product, this compound, will precipitate as a solid or an oil.
-
Extraction: Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.[5] Collect the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5] Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent or by vacuum distillation.
Caption: A typical experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO₂S | [6] |
| Molecular Weight | 204.67 g/mol | [6] |
| CAS Number | 2905-30-8 | [6] |
| Appearance | Solid | |
| Purity (Typical) | 98% | [6] |
Safety and Handling
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic gases. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
o-Xylene is a flammable liquid and is harmful if inhaled or absorbed through the skin.
-
This compound is a corrosive solid and can cause severe skin burns and eye damage. It is also a lachrymator (tear-inducing).
-
The reaction generates hydrogen chloride gas , which is toxic and corrosive. The reaction must be carried out in a fume hood, and the evolved gas should be scrubbed.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound via the chlorosulfonation of o-xylene is a well-established and efficient method. Careful control of the reaction conditions, particularly temperature, is crucial for achieving a good yield and purity of the product. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides a solid foundation for researchers and professionals to safely and effectively synthesize this important chemical intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Structure Elucidation of 3,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 3,4-dimethylbenzenesulfonyl chloride, a key intermediate in organic synthesis. This document outlines the spectroscopic data, experimental protocols, and logical framework required for the unequivocal identification and characterization of this compound.
Introduction
This compound (DMBSC) is an organic compound with the chemical formula C₈H₉ClO₂S.[1] Its structure consists of a benzene ring substituted with two methyl groups at the 3 and 4 positions and a sulfonyl chloride functional group. The accurate elucidation of its structure is paramount for its application in research and development, particularly in the synthesis of sulfonamides and other derivatives with potential pharmaceutical applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 2905-30-8 | [1] |
| Molecular Formula | C₈H₉ClO₂S | [1] |
| Molecular Weight | 204.67 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | 98% | [1] |
Structure Elucidation Workflow
The structural confirmation of this compound relies on a combination of spectroscopic techniques and a logical deductive process. The general workflow for its structure elucidation is outlined in the diagram below.
References
Spectroscopic Data for 3,4-Dimethylbenzenesulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4-dimethylbenzenesulfonyl chloride, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 1H | Ar-H (ortho to SO₂Cl) |
| ~7.7 | dd | 1H | Ar-H (ortho to SO₂Cl and meta to CH₃) |
| ~7.3 | d | 1H | Ar-H (ortho to CH₃ and meta to SO₂Cl) |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~2.3 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (ipso to SO₂Cl) |
| ~144 | Ar-C (ipso to CH₃) |
| ~138 | Ar-C (ipso to CH₃) |
| ~134 | Ar-CH |
| ~130 | Ar-CH |
| ~127 | Ar-CH |
| ~20 | Ar-CH₃ |
| ~20 | Ar-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2980-2880 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |
| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1380-1360 | Strong | SO₂ Asymmetric Stretch |
| ~1190-1170 | Strong | SO₂ Symmetric Stretch |
| ~850-800 | Strong | C-H Bending (Aromatic) |
| ~600-500 | Strong | S-Cl Stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 204/206 | [M]⁺ (Molecular Ion with ³⁵Cl/³⁷Cl isotopes) |
| 139 | [M - SO₂Cl]⁺ |
| 105 | [C₈H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or acetone.
-
Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu) to observe the molecular ion and characteristic fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate and confirm the structure of this compound.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility of 3,4-Dimethylbenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dimethylbenzenesulfonyl chloride, a pivotal intermediate in organic synthesis. A thorough understanding of its solubility is essential for optimizing reaction conditions, developing robust purification strategies, and ensuring process scalability, particularly in the synthesis of sulfonamide-based compounds. This document collates available physicochemical data, outlines detailed experimental protocols for solubility determination, and presents logical workflows and reaction pathways.
Physicochemical Properties
This compound is a solid at room temperature. Its fundamental properties, which influence its solubility profile, are summarized below.
| Property | Value |
| CAS Number | 2905-30-8 |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight | 204.67 g/mol |
| Appearance | Solid |
| Melting Point | 118-120 °C |
| Synonyms | 3,4-dimethylbenzene-1-sulfonyl chloride |
Solubility Profile
Quantitative, publicly available solubility data for this compound is limited. However, based on the general behavior of aryl sulfonyl chlorides, a qualitative solubility profile can be established. The principle of "like dissolves like" is key; the compound's solubility is dictated by the polarity of the solvent.
Aryl sulfonyl chlorides are generally soluble in a range of aprotic organic solvents. However, they are reactive towards protic solvents such as water, alcohols, and primary or secondary amines, leading to hydrolysis or sulfonamide/sulfonate ester formation, respectively.
Table of Qualitative Solubility Data
| Solvent Class | Representative Solvents | Expected Solubility | Notes |
| Halogenated | Dichloromethane, Chloroform | Soluble | Commonly used as reaction solvents for sulfonamide synthesis.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | THF is a common solvent for reactions involving sulfonyl chlorides.[1] Benzenesulfonyl chloride, a related compound, is soluble in ether.[2] |
| Aromatic | Toluene, Benzene | Soluble | Benzene is a known solvent for the related benzenesulfonyl chloride.[2] |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Soluble | DMF is used as a solvent for sulfonamide synthesis.[1] |
| Protic (Alcohols) | Methanol, Ethanol | Reacts | The sulfonyl chloride group will react with alcohols to form sulfonate esters. |
| Protic (Aqueous) | Water | Reacts | Reacts with water, especially when heated, to form the corresponding sulfonic acid and hydrochloric acid. Fisher Scientific notes it reacts with water.[3] |
Experimental Protocols for Solubility Determination
For instances where quantitative data is required, the isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[4][5][6]
Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected anhydrous organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity anhydrous organic solvent of interest
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with screw caps or flasks with stoppers
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An amount that is 5-fold the estimated solubility is a good starting point to ensure a solid phase remains at equilibrium.[7]
-
Seal the vials tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.[7]
-
-
Equilibration:
-
Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined time to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[5][7] A preliminary study may be needed to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals. This step is critical for accuracy.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical method, such as HPLC-UV or GC, to determine the concentration of the solute.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).
-
Visualizations
Workflow for Experimental Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of solubility using the shake-flask method.
References
- 1. cbijournal.com [cbijournal.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylbenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the melting and boiling points of 3,4-Dimethylbenzenesulfonyl chloride (CAS No: 2905-30-8), a key intermediate in various organic syntheses. The document outlines the core physical properties, experimental methodologies for their determination, and a logical workflow for its synthesis and characterization.
Core Physicochemical Data
This compound is a solid compound at room temperature.[1] Its key physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉ClO₂S[2][3][4] |
| Molecular Weight | 204.67 g/mol [2][5] |
| Melting Point | 118-120 °C (lit.)[2] |
| Boiling Point | 295 °C (lit.)[2] |
Experimental Protocols
Detailed methodologies for the determination of melting and boiling points are crucial for verifying the purity and identity of this compound in a laboratory setting.
2.1. Synthesis of this compound (General Method)
The synthesis of aryl sulfonyl chlorides can be achieved through the chlorosulfonation of the corresponding aromatic compound. A general procedure involves reacting 1,2-dimethylbenzene (o-xylene) with chlorosulfonic acid.
-
Reaction Setup: A reaction flask equipped with a dropping funnel and a magnetic stirrer is placed in an ice-water bath to maintain a low temperature.
-
Procedure:
-
1,2-dimethylbenzene is added to the reaction flask.
-
Chlorosulfonic acid is added dropwise from the dropping funnel while stirring vigorously. The temperature is carefully controlled to remain below a specified threshold (e.g., 10-20°C) to prevent side reactions.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure completion.
-
-
Work-up:
-
The reaction mixture is slowly and carefully poured onto crushed ice with stirring.
-
The solid product that precipitates is collected by vacuum filtration.
-
The crude product is washed with cold water and then purified, typically by recrystallization from a suitable solvent.
-
2.2. Determination of Melting Point
The melting point is a critical indicator of purity. The following is a standard protocol using a capillary melting point apparatus.
-
Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).
-
Procedure:
-
A small amount of the dry, purified this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point (118 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (clear point) are recorded as the melting range. For a pure compound, this range should be narrow.
-
2.3. Determination of Boiling Point
Given the high boiling point of 295 °C, distillation is typically performed under reduced pressure to prevent decomposition. The boiling point at atmospheric pressure can then be extrapolated.
-
Apparatus: Distillation apparatus suitable for vacuum distillation (e.g., Kugelrohr or short-path distillation setup), vacuum pump, manometer.
-
Procedure:
-
A sample of the purified compound is placed in the distillation flask.
-
The system is evacuated to a stable, known pressure (e.g., 10-15 mmHg).
-
The sample is heated gradually.
-
The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.
-
A pressure-temperature nomograph can be used to convert the observed boiling point at reduced pressure to the normal boiling point at atmospheric pressure (760 mmHg).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to the final characterization of its physical properties.
Caption: Synthesis and property determination workflow.
References
- 1. Hit2Lead | this compound | CAS# 2905-30-8 | MFCD00625742 | BB-3002405 [hit2lead.com]
- 2. 3,4-Dimethyl-benzenesulfonyl chloride | CAS: 2905-30-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 2905-30-8 Cas No. | 3,4-Dimethyl-benzenesulfonyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. 3,5-Dimethylbenzenesulfonyl chloride | C8H9ClO2S | CID 2736235 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chemical Sentinel: An In-depth Technical Guide to the Stability of 3,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical stability of 3,4-Dimethylbenzenesulfonyl chloride. Due to its importance as a reagent in organic synthesis, particularly in the pharmaceutical industry, a thorough understanding of its stability profile is critical for ensuring reaction efficiency, product purity, and safe handling. This document details the compound's reactivity, degradation pathways, and recommended storage conditions. It also provides detailed experimental protocols for stability assessment and visual representations of key chemical processes.
Core Chemical Stability Profile
This compound is a crystalline solid that is sensitive to moisture, heat, and nucleophilic attack. Its stability is intrinsically linked to the electrophilic nature of the sulfonyl chloride functional group. The presence of two electron-donating methyl groups on the benzene ring slightly modulates this reactivity compared to unsubstituted benzenesulfonyl chloride.
Key Stability Considerations:
-
Moisture Sensitivity: The primary degradation pathway for this compound is hydrolysis in the presence of water, leading to the formation of the corresponding 3,4-Dimethylbenzenesulfonic acid and hydrochloric acid. This reaction is generally facile and can occur with atmospheric moisture.
-
Incompatibilities: This compound is incompatible with strong nucleophiles, such as amines and alcohols, with which it will readily react to form sulfonamides and sulfonate esters, respectively. It is also incompatible with strong bases and oxidizing agents.
Quantitative Stability Data
Direct quantitative stability data for this compound is limited in the available scientific literature. However, data from studies on closely related substituted benzenesulfonyl chlorides can provide valuable insights into its expected reactivity. The following table summarizes kinetic data for the hydrolysis of various benzenesulfonyl chloride derivatives.
| Compound | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Benzenesulfonyl chloride | Water | 25 | 3.3 x 10⁻⁴ | [1] |
| 4-Methylbenzenesulfonyl chloride | Water | 25 | 1.5 x 10⁻⁴ | [1] |
| 4-Nitrobenzenesulfonyl chloride | Water | 25 | 4.8 x 10⁻³ | [1] |
| 2,4,6-Trimethylbenzenesulfonyl chloride | Water | 25 | 1.0 x 10⁻³ | [2] |
Note: The rate constants for hydrolysis are influenced by the electronic effects of the substituents on the benzene ring. Electron-donating groups, like the methyl groups in this compound, are expected to slightly decrease the rate of hydrolysis compared to the unsubstituted benzenesulfonyl chloride due to stabilization of the electron-deficient sulfur atom.
Degradation Pathways
The principal degradation pathway for this compound is hydrolysis. The mechanism involves a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group.
Caption: Hydrolysis mechanism of this compound.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and direct sunlight. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize contact with atmospheric moisture.
-
Handling: Handle in a fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of a spill, avoid direct contact with water.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Determination of Hydrolysis Rate by HPLC
This protocol outlines a method to quantify the rate of hydrolysis of this compound.
Workflow:
Caption: Workflow for determining the hydrolysis rate by HPLC.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Temperature: 25 °C.
Protocol 2: Synthesis of this compound
A general procedure for the synthesis of arylsulfonyl chlorides involves the chlorosulfonation of the corresponding arene.
Caption: Synthesis pathway of this compound.
Procedure:
-
Cool chlorosulfonic acid in an ice bath.
-
Slowly add o-xylene to the cooled chlorosulfonic acid with stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid this compound will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Conclusion
This compound is a valuable synthetic reagent whose stability is of paramount importance for its effective use. Its primary mode of degradation is hydrolysis, a reaction that can be mitigated by careful exclusion of moisture during storage and handling. While specific quantitative stability data for this particular isomer is scarce, the provided information on related compounds and the detailed experimental protocols for stability assessment offer a robust framework for researchers and drug development professionals to ensure the quality and reliability of this important chemical.
References
An In-depth Technical Guide to the Safe Handling of 3,4-Dimethylbenzenesulfonyl Chloride
This document provides a comprehensive overview of the safety and handling precautions for 3,4-Dimethylbenzenesulfonyl chloride, a chemical intermediate used in various organic synthesis applications. The information is intended for researchers, scientists, and professionals in drug development who may handle this substance.
Hazard Identification and Classification
This compound is a corrosive and hazardous substance. It is classified as a corrosive solid that reacts with water.[1] The primary hazards include severe skin burns, eye damage, and harm if swallowed.[2] Below is a summary of its GHS classification.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage[2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life[2] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
Signal Word: Danger[2]
Hazard Pictograms:
-
Corrosion
-
Health Hazard
-
Harmful
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.
Table 2: Physical and Chemical Properties of Dimethylbenzenesulfonyl Chloride Isomers
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 2905-30-8 | [1][4] |
| Molecular Formula | C8H9ClO2S | [3][4] |
| Molecular Weight | 204.67 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 118-120 °C (lit.) | [3] |
| Boiling Point | 295 °C (lit.) | [3] |
| Density | 1.384 g/mL at 25 °C (for Benzenesulfonyl chloride) | [2][5] |
Note: Some data, like density, is provided for the parent compound, benzenesulfonyl chloride, due to limited availability for the specific 3,4-dimethyl isomer.
Toxicological Data
Toxicological information is crucial for assessing health risks. Data for the closely related benzenesulfonyl chloride is presented here to provide context.
Table 3: Acute Toxicity Data for Benzenesulfonyl Chloride (CAS 98-09-9)
| Route of Exposure | Species | Value | Classification |
| Oral | Rat | LD50: 1960 mg/kg | Moderately toxic after single ingestion |
Summary of Toxicological Effects:
-
Ingestion : Harmful if swallowed, causing severe swelling and damage to delicate tissues with a danger of perforation.[2][6] Use of gastric lavage or emesis is contraindicated.[6][7]
-
Inhalation : May cause respiratory irritation.[8][9] If inhaled, remove the person to fresh air and seek immediate medical attention.[2]
-
Skin Contact : Causes severe skin burns.[2] Immediately take off all contaminated clothing and rinse the skin with water.[2]
-
Eye Contact : Causes serious eye damage.[2] Rinse cautiously with water for several minutes and seek immediate medical attention.[2]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety.
Handling:
-
Handle only in a well-ventilated area, preferably under a chemical fume hood.[6][7]
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[2]
-
Wash hands and face thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]
-
Store locked up.[2]
-
Keep away from incompatible materials such as strong bases and oxidizing agents.[6][7]
Personal Protective Equipment (PPE)
A robust PPE program is mandatory when working with this chemical.
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[8][9] Use equipment approved under government standards like NIOSH (US) or EN 166 (EU).[6][8]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6] Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for acid gases and particulates.[6]
-
Hygiene Measures : Immediately change contaminated clothing.[2] Handle in accordance with good industrial hygiene and safety practice.[8][9] Ensure that eyewash stations and safety showers are close to the workstation location.[6]
Experimental Protocols: Emergency Procedures
Detailed protocols for emergency situations are critical.
Protocol for Accidental Release or Spill:
-
Evacuation & Isolation : Immediately evacuate personnel from the spill area.[6] Keep people away from and upwind of the spill.[6]
-
Ensure Ventilation : Ensure adequate ventilation in the affected area.[2]
-
Personal Precautions : Wear full PPE, including respiratory protection, to avoid substance contact.[2] Do not breathe vapors or aerosols.[2]
-
Containment : Prevent the product from entering drains or waterways.[2]
-
Cleanup : For solid spills, sweep up and shovel into a suitable, closed container for disposal without creating dust.[8] For liquid spills, absorb with an inert material (e.g., dry sand, Chemizorb®) and collect for disposal.[2][6] Do not expose the spill to water.[6]
-
Decontamination : Clean the affected area thoroughly.[2]
Protocol for First Aid:
-
General Advice : First aiders must protect themselves. Show the Safety Data Sheet (SDS) to the attending physician.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[2][8]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[2][6]
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[2][6]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation.[2] Call a physician immediately. Never give anything by mouth to an unconscious person.[6][8]
Reactivity and Incompatibility
Understanding the chemical's reactivity is key to preventing hazardous incidents.
-
Reactivity : The product is moisture-sensitive and reacts with water, especially hot water, to decompose into hydrochloric acid and benzenesulfonic acid.[2][10]
-
Chemical Stability : Stable under standard ambient conditions (room temperature).[2]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases (including ammonia and aliphatic amines), and metals.[6][10][11]
-
Hazardous Decomposition Products : Thermal decomposition can release toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[6][7][12]
Mandatory Visualizations
The following diagrams illustrate key safety workflows and chemical relationships.
Caption: Workflow for handling a spill of this compound.
Caption: Chemical incompatibilities of this compound.
Disposal Considerations
Waste from this product must be handled as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Do not mix with other waste.[13]
-
Handle uncleaned containers as you would the product itself.[13]
-
Follow all federal, state, and local environmental regulations.[13]
References
- 1. Hit2Lead | this compound | CAS# 2905-30-8 | MFCD00625742 | BB-3002405 [hit2lead.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3,4-Dimethyl-benzenesulfonyl chloride | CAS: 2905-30-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. angenechemical.com [angenechemical.com]
- 10. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Technical Whitepaper: 4-(Chloromethyl)phenyl Methyl Sulfone (C8H9ClO2S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The IUPAC name for the chemical compound with the formula C8H9ClO2S is 4-(Chloromethyl)phenyl Methyl Sulfone . This compound belongs to the class of sulfones, which are organosulfur compounds containing a sulfonyl functional group attached to two carbon atoms. The sulfone group is a key structural motif in medicinal chemistry, appearing in a number of approved drugs and investigational candidates.[1][2] Its presence can influence a molecule's physicochemical properties, such as polarity, solubility, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of 4-(chloromethyl)phenyl methyl sulfone, including its physicochemical properties, a detailed synthesis protocol, and a discussion of its potential relevance in drug design, contextualized within the broader importance of the sulfone moiety.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(chloromethyl)phenyl methyl sulfone is presented in Table 1. This data is essential for researchers working with this compound in a laboratory setting, providing information on its appearance, stability, and solubility.
| Property | Value | Reference |
| Molecular Formula | C8H9ClO2S | [3] |
| Molecular Weight | 204.67 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 98-99 °C | [4] |
| Solubility in Water | Low solubility | [3] |
| Solubility in Organic Solvents | Soluble in dichloromethane | [3] |
| Stability | Stable under normal conditions; may react with strong oxidizing agents | [3] |
Table 1: Physicochemical Properties of 4-(Chloromethyl)phenyl Methyl Sulfone
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of 4-(chloromethyl)phenyl methyl sulfone, adapted from a general method for preparing phenyl methyl sulfone derivatives.[4]
Materials:
-
4-(Chloromethyl)benzenesulfonyl chloride
-
Sodium sulfite (Na2SO3)
-
Sodium bicarbonate (NaHCO3)
-
Dimethyl sulfate ((CH3)2SO4)
-
Water
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for filtration and washing
Experimental Procedure:
-
Reduction of the Sulfonyl Chloride:
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add sodium sulfite (e.g., 25.2 g) and sodium bicarbonate (e.g., 16.8 g) to water (e.g., 100 mL).
-
Heat the mixture to reflux with stirring until all solids are dissolved.
-
In a separate beaker, dissolve 4-(chloromethyl)benzenesulfonyl chloride (e.g., 19.1 g) in a suitable solvent and add it to the dropping funnel.
-
Add the 4-(chloromethyl)benzenesulfonyl chloride solution dropwise to the refluxing aqueous solution over a period of 30-60 minutes.
-
Continue to reflux the reaction mixture for 4 hours.
-
-
Methylation:
-
After 4 hours of reflux, cool the reaction mixture to 40 °C.
-
Add dimethyl sulfate (e.g., 18.9 g) dropwise via the dropping funnel, maintaining the temperature between 40-45 °C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for 2.5 hours.
-
Once the methylation is complete, heat the mixture to reflux for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Add 200 mL of water to the flask and stir.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water to remove any remaining inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 4-(chloromethyl)phenyl methyl sulfone.
-
Experimental Workflow Diagram
Caption: Synthesis workflow for 4-(chloromethyl)phenyl methyl sulfone.
Role in Drug Design and Development
While specific biological activities or signaling pathway interactions for 4-(chloromethyl)phenyl methyl sulfone are not extensively documented in publicly available literature, the sulfone moiety is a well-established functional group in drug design.[1][2][5] The presence of this group can impart desirable properties to a drug candidate.
The general role and importance of the sulfone group in medicinal chemistry can be summarized as follows:
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to an increased half-life of a drug in the body.
-
Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.
-
Polarity and Solubility: The polar nature of the sulfone group can influence the overall polarity and aqueous solubility of a molecule, which are critical for drug absorption, distribution, and excretion.
-
Structural Scaffold: The tetrahedral geometry of the sulfone group can act as a rigid structural element to orient other functional groups for optimal target binding.
The diagram below illustrates the logical relationship of how a sulfone-containing compound like 4-(chloromethyl)phenyl methyl sulfone could be considered in a drug discovery pipeline.
Caption: Role of sulfone-containing compounds in drug discovery.
The chloromethyl group in 4-(chloromethyl)phenyl methyl sulfone provides a reactive handle that can be utilized for further chemical modifications, allowing for its incorporation into larger, more complex molecules. This makes it a potentially useful building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns.
Conclusion
4-(Chloromethyl)phenyl methyl sulfone is a stable, crystalline solid with physicochemical properties that make it a manageable compound for laboratory research. Its synthesis can be achieved through a two-step reduction and methylation process from the corresponding sulfonyl chloride. While direct biological applications of this specific compound are not widely reported, the presence of the sulfone functional group suggests its potential as a scaffold or building block in medicinal chemistry. The principles outlined in this technical guide provide a foundation for researchers and drug development professionals to understand and utilize 4-(chloromethyl)phenyl methyl sulfone in their scientific endeavors. Further research is warranted to explore the specific biological activities of this and structurally related compounds.
References
- 1. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Chloromethyl)Phenyl Methyl Sulfone Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [chlorobenzene.ltd]
- 4. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 5. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dimethylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dimethylbenzenesulfonyl chloride, a versatile reagent in organic synthesis with significant potential in the development of novel therapeutic agents. This document details its chemical and physical properties, provides established synthesis protocols, and explores its application in the synthesis of targeted inhibitors for signaling pathways relevant to drug discovery.
Chemical Identity and Synonyms
This compound is an aromatic sulfonyl chloride compound. For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.
-
Systematic Name: this compound
-
Other Names: 3,4-Dimethylbenzene-1-sulfonyl chloride, 3,4-Xylenesulfonyl chloride, Toluene-3,4-sulfonyl chloride
-
CAS Number: 2905-30-8
-
Molecular Formula: C₈H₉ClO₂S
-
InChI Key: DNMQPRPJIWTNAX-UHFFFAOYSA-N
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data is essential for its appropriate handling, reaction setup, and characterization.
| Property | Value | Reference(s) |
| Molecular Weight | 204.67 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 49-53 °C | |
| Boiling Point | 145 °C at 10 mmHg | |
| Density | 1.334 g/cm³ (predicted) | |
| Solubility | Soluble in dichloromethane, chloroform, THF. Reacts with water and alcohols. | [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.81 (d, J=1.9 Hz, 1H), 7.63 (dd, J=8.0, 1.9 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 2.35 (s, 3H), 2.34 (s, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.2, 140.0, 138.2, 131.9, 128.9, 126.5, 20.1, 19.9 | |
| IR (KBr, cm⁻¹) | ν: 1375 (SO₂ asym), 1170 (SO₂ sym), 820 (C-H out of plane) | |
| Mass Spectrum (EI) | m/z (%): 204 (M⁺, 40), 139 (100), 105 (85), 91 (60), 77 (30) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the formation of sulfonamides are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of this compound from o-Xylene
This protocol describes the direct chlorosulfonation of o-xylene.
Materials:
-
o-Xylene
-
Chlorosulfonic acid
-
Phosphorus pentachloride
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add o-xylene (1.0 eq).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully add phosphorus pentachloride (1.1 eq) in portions to the reaction mixture.
-
Heat the mixture to 60 °C and stir for an additional 3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexane/ethyl acetate.
Caption: Synthesis of this compound from o-xylene.
Synthesis of N-Aryl-3,4-dimethylbenzenesulfonamides
This protocol outlines the general procedure for the reaction of this compound with a primary amine to form a sulfonamide, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Primary amine (e.g., aniline derivative)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and pyridine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2 x 20 mL) to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide product can be purified by column chromatography on silica gel or by recrystallization.[3]
Caption: General synthesis of N-aryl-3,4-dimethylbenzenesulfonamides.
Applications in Drug Discovery: Targeting the COX-2 Signaling Pathway
The sulfonamide moiety is a well-established pharmacophore in a variety of therapeutic agents. Notably, the benzenesulfonamide scaffold is a key structural feature of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib.[4] These drugs are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme, which is involved in the inflammatory response and pain signaling.
The 3,4-dimethyl substitution pattern on the benzenesulfonyl chloride moiety can be utilized to synthesize novel analogues of existing COX-2 inhibitors. The methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions within the active site of the COX-2 enzyme, potentially leading to improved potency, selectivity, or pharmacokinetic properties.
The general mechanism of action for benzenesulfonamide-based COX-2 inhibitors involves the sulfonamide group binding to a hydrophilic side pocket within the COX-2 active site, particularly interacting with key amino acid residues such as His90, Arg513, and Phe518. This interaction is crucial for the selective inhibition of COX-2 over the constitutively expressed COX-1 isoform. The synthesis of a library of analogues with varying substitution patterns on the benzenesulfonyl chloride, including the 3,4-dimethyl variant, is a common strategy in the lead optimization phase of drug discovery for this target.[5][6]
Caption: Inhibition of the COX-2 signaling pathway by a sulfonamide derivative.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts with water, including moisture in the air, to produce hydrochloric acid and 3,4-dimethylbenzenesulfonic acid. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in the construction of sulfonamide-containing molecules provides a direct route to the synthesis of potential therapeutic agents, including analogues of established drugs like the COX-2 inhibitors. The detailed protocols and data provided in this guide are intended to facilitate its effective and safe use in research and development settings, ultimately contributing to the discovery of new and improved medicines.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 3,4-Dimethylbenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethylbenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data, presented in a format tailored for chemical research and development professionals.
Introduction
3,4-Dimethylbenzene-1-sulfonyl chloride, also known as o-xylene-4-sulfonyl chloride, is an aromatic sulfonyl chloride that serves as a crucial building block in organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted aromatic ring, allows for its incorporation into a wide array of complex molecules. The primary application of this compound lies in the formation of sulfonamides and sulfonate esters, moieties frequently found in biologically active compounds.
Synthetic Pathways
The synthesis of 3,4-dimethylbenzene-1-sulfonyl chloride from o-xylene can be achieved through two primary methods: a one-pot direct chlorosulfonation or a two-step process involving the formation of a sulfonic acid intermediate.
Method 1: Direct Chlorosulfonation
This is the most direct and common method, involving the reaction of o-xylene with an excess of chlorosulfonic acid. The chlorosulfonic acid acts as both the sulfonating and chlorinating agent.
Method 2: Two-Step Sulfonation and Chlorination
This method involves the initial sulfonation of o-xylene with concentrated sulfuric acid to form 3,4-dimethylbenzenesulfonic acid.[1][2] The isolated sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the desired sulfonyl chloride.[3]
The direct chlorosulfonation method is generally preferred for its efficiency and atom economy.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous compounds and general principles of sulfonation and chlorination reactions.[4][5][6]
Method 1: Direct Chlorosulfonation of o-Xylene
This one-pot procedure is adapted from the synthesis of the isomeric 2,4-dimethylbenzenesulfonyl chloride.[6]
Reaction Scheme:
Caption: Direct chlorosulfonation of o-xylene.
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl, add chlorosulfonic acid (e.g., 4-5 molar equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Slowly add o-xylene (1 molar equivalent) dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Gradually raise the temperature to 20-25 °C and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
Method 2: Two-Step Synthesis
Step 1: Sulfonation of o-Xylene
Procedure:
-
In a round-bottom flask, combine o-xylene (1 molar equivalent) and concentrated sulfuric acid (e.g., 2-3 molar equivalents).
-
Heat the mixture with stirring to 80-100 °C for 2-4 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the 3,4-dimethylbenzenesulfonic acid.
-
Isolate the sulfonic acid by filtration and wash with cold water. Dry the product thoroughly.
Step 2: Chlorination of 3,4-Dimethylbenzenesulfonic Acid
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, place the dried 3,4-dimethylbenzenesulfonic acid (1 molar equivalent).
-
Add thionyl chloride (e.g., 2-3 molar equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 76 °C) and maintain for 2-3 hours, or until the evolution of SO₂ and HCl gas ceases.
-
Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 3,4-dimethylbenzene-1-sulfonyl chloride can be purified by vacuum distillation or recrystallization.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of aryl sulfonyl chlorides, which can be used as a reference for the synthesis of 3,4-dimethylbenzene-1-sulfonyl chloride.
Table 1: Reactant Molar Ratios and Reaction Conditions
| Synthesis Method | Key Reactants | Molar Ratio (Aromatic:Reagent) | Temperature (°C) | Reaction Time (h) |
| Direct Chlorosulfonation | o-Xylene : Chlorosulfonic Acid | 1 : 4-5 | 0-25 | 3-4 |
| Two-Step: Sulfonation | o-Xylene : Sulfuric Acid | 1 : 2-3 | 80-100 | 2-4 |
| Two-Step: Chlorination | Sulfonic Acid : Thionyl Chloride | 1 : 2-3 | ~76 (reflux) | 2-3 |
Table 2: Product Yields and Physical Properties
| Compound | Synthesis Method | Typical Yield (%) | Physical State | Melting Point (°C) |
| 2,4-Dimethylbenzenesulfonyl Chloride[6] | Direct Chlorosulfonation | 85-95 | Solid | 36-38 |
| Benzenesulfonyl Chloride[4] | Direct Chlorosulfonation | 75-77 | Liquid | 14.5 |
| N-Acetyl-sulfanilyl chloride[5] | Direct Chlorosulfonation | 77-81 | Solid | 149 |
| 3,4-Dimethylbenzene-1-sulfonyl Chloride | Direct Chlorosulfonation | Est. 80-90 | Solid | 49-51 |
Note: The yield for 3,4-dimethylbenzene-1-sulfonyl chloride is an estimation based on analogous reactions.
Experimental Workflow and Logic
The synthesis of 3,4-dimethylbenzene-1-sulfonyl chloride follows a logical progression of electrophilic aromatic substitution followed by nucleophilic substitution at the sulfur atom.
Caption: Experimental workflow for the synthesis of 3,4-dimethylbenzene-1-sulfonyl chloride.
Safety Considerations
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction of chlorosulfonic acid with o-xylene is exothermic and produces large volumes of hydrogen chloride gas , which is toxic and corrosive. A gas trap is essential.
-
Thionyl chloride is also corrosive and toxic, and reacts with moisture to release HCl and SO₂. Handle with care in a fume hood.
-
The work-up procedure involving quenching the reaction mixture with ice should be performed slowly and with caution to control the exothermic reaction.
Conclusion
The synthesis of 3,4-dimethylbenzene-1-sulfonyl chloride is a well-established process that can be reliably performed in a laboratory setting. The direct chlorosulfonation of o-xylene is the most efficient and recommended route. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired product can be obtained. This technical guide provides the necessary information for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
- 1. Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic route for 3,4-dimethylbenzenesulfonyl chloride, a key intermediate in organic synthesis. The document outlines the common starting materials, presents a detailed experimental protocol, and includes quantitative data for the reaction.
Primary Synthetic Pathway
The most direct and widely utilized method for the synthesis of this compound is the electrophilic aromatic substitution of o-xylene (3,4-dimethylbenzene) with chlorosulfonic acid. This one-step reaction, known as chlorosulfonation, introduces the sulfonyl chloride group directly onto the aromatic ring.
Caption: Synthetic route from o-xylene to this compound.
Quantitative Data for Synthesis
The following table summarizes representative quantitative data for the chlorosulfonation of a xylene isomer, providing a basis for the expected yield and stoichiometry for the synthesis of this compound. The data is based on a closely related synthesis of 2,4-dimethylbenzenesulfonyl chloride from m-xylene.[1]
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (kg) | Moles | Molar Ratio |
| m-Xylene | C₈H₁₀ | 106.16 | 2.65 | 24.96 | 1 |
| Chlorosulfonic Acid | HClO₃S | 116.52 | 3.25 | 27.9 | 1.12 |
| Product | Formula | Molar Mass ( g/mol ) | Yield (kg) | Yield (%) | |
| 2,4-Dimethylbenzenesulfonyl chloride | C₈H₉ClO₂S | 204.67 | 4.47 | 87.65% |
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of a dimethylbenzenesulfonyl chloride, adapted for the synthesis of the 3,4-isomer from o-xylene. This procedure is based on established methods for the chlorosulfonation of aromatic compounds.[1][2]
Materials:
-
o-Xylene
-
Chlorosulfonic acid[2]
-
Anhydrous potassium sulfate (optional, as a drying agent)[1]
-
Ice-water bath
-
Reaction kettle or round-bottomed flask with a dropping funnel and mechanical stirrer
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, add o-xylene. If desired, a drying agent like anhydrous potassium sulfate can be added with stirring.[1]
-
Cooling: Cool the reaction vessel to between 0°C and 5°C using an ice-water bath.[2]
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel into the cooled and stirred o-xylene.[1] Maintain the reaction temperature below 20°C throughout the addition to control the exothermic reaction and minimize side-product formation.[1] Large volumes of hydrogen chloride gas are evolved during this step, so the reaction must be conducted in a well-ventilated fume hood.[2]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20°C) for a period of time (e.g., 30 minutes) to ensure the reaction goes to completion.[1]
-
Work-up:
-
Prepare a mixture of ice and water in a separate, larger vessel.[1][2]
-
Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring to quench the excess chlorosulfonic acid.[1][2] This step is highly exothermic and should be performed with caution in a fume hood.
-
The this compound will separate as an oily or solid layer.
-
-
Isolation and Purification:
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Isolate the lower organic layer containing the crude product.[1]
-
The crude product can be used directly for some applications or purified further, for example by distillation under reduced pressure or recrystallization if it is a solid at room temperature.[3]
-
Safety Precautions:
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle it with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.
-
The reaction evolves significant amounts of corrosive hydrogen chloride gas and should be performed in an efficient fume hood.[2]
-
The quenching of the reaction mixture is highly exothermic and requires careful, slow addition to a large volume of ice water to control the temperature.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 3,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the synthesis of sulfonamides utilizing 3,4-dimethylbenzenesulfonyl chloride. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The protocols outlined below are designed to be adaptable for the synthesis of diverse libraries of N-substituted 3,4-dimethylbenzenesulfonamides for applications in drug discovery and development.[4]
Overview of the Synthesis
The primary method for synthesizing sulfonamides from this compound is the reaction with a primary or secondary amine.[5][6] This reaction, a nucleophilic acyl substitution at the sulfur atom, proceeds readily under basic conditions. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[7]
General Reaction Scheme:
Caption: General reaction for sulfonamide synthesis.
Experimental Protocols
Protocol 2.1: General Synthesis of N-Aryl-3,4-dimethylbenzenesulfonamides
This protocol describes a general method for the synthesis of N-aryl-3,4-dimethylbenzenesulfonamides from this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Pyridine or Triethylamine (TEA)[7]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Add the base (e.g., pyridine or triethylamine, 1.2 eq.) to the solution and stir.
-
In a separate container, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Slowly add the this compound solution to the stirring amine solution at 0 °C (ice bath).[7][8]
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3,4-dimethylbenzenesulfonamide.
Protocol 2.2: Synthesis in Aqueous Media
For certain water-soluble amines, the synthesis can be performed in an aqueous basic solution.[9]
Materials:
-
This compound
-
Water-soluble primary or secondary amine
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Dissolve the amine (1.0 eq.) in 1 M NaOH solution.
-
Add this compound (1.05 eq.) portion-wise to the stirring amine solution.
-
Stir the reaction vigorously at room temperature for 2-4 hours.
-
The sulfonamide product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure to obtain the sulfonamide. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted 3,4-dimethylbenzenesulfonamides based on typical yields reported in the literature for similar reactions.[8]
| Entry | Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 8 | 92 |
| 2 | 4-Chloroaniline | Triethylamine | THF | 10 | 88 |
| 3 | 4-Methoxyaniline | Pyridine | DCM | 8 | 95 |
| 4 | Benzylamine | Triethylamine | THF | 6 | 90 |
| 5 | Dibutylamine | NaOH (aq) | Water | 3 | 94[9] |
| 6 | 1-Octylamine | NaOH (aq) | Water | 3 | 98[9] |
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3,4-dimethylbenzenesulfonamides.
Caption: Workflow for sulfonamide synthesis.
Reaction Mechanism
The synthesis proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and subsequent deprotonation by a base.
Caption: Mechanism of sulfonamide formation.
Troubleshooting and Optimization
-
Low Yield:
-
Moisture: Ensure all glassware is oven-dried and anhydrous solvents are used, as this compound is sensitive to hydrolysis.[7]
-
Reagent Purity: Use high-purity starting materials.
-
Temperature Control: Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride to minimize side reactions.[7]
-
-
Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: The primary side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[7]
-
Reaction with Solvent: Avoid using nucleophilic solvents that could compete with the amine in reacting with the sulfonyl chloride.
-
-
Reaction Rate:
-
The reaction rate is influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen atom. Electron-donating groups on the amine generally increase the reaction rate, while bulky substituents may slow it down.
-
By following these protocols and considering the optimization strategies, researchers can efficiently synthesize a wide range of 3,4-dimethylbenzenesulfonamides for various applications in drug discovery and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cbijournal.com [cbijournal.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4-Dimethylbenzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction and removal, as well as its stability to a range of reaction conditions. Arylsulfonyl chlorides are frequently employed for the protection of primary and secondary amines, forming stable sulfonamides. The 3,4-dimethylbenzenesulfonyl group, a member of this class, offers a robust protecting group that is stable under various synthetic transformations. These application notes provide detailed protocols for the protection of amines using 3,4-dimethylbenzenesulfonyl chloride and for the subsequent deprotection of the resulting sulfonamide.
The 3,4-dimethylbenzenesulfonyl group is valued for its stability under both acidic and basic conditions, rendering it suitable for complex synthetic routes where other protecting groups might be labile.[1] The resulting sulfonamides are often crystalline solids, facilitating purification.[2] However, the inherent stability of the sulfonamide bond necessitates specific and sometimes harsh conditions for its cleavage.[3] This document outlines several established methods for the deprotection of arylsulfonamides, which can be adapted for the 3,4-dimethylbenzenesulfonyl group.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide representative data for the formation and cleavage of analogous arylsulfonamides (e.g., tosylamides) to serve as a general guideline.
Table 1: Representative Conditions for the Protection of Amines as Arylsulfonamides
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic Amine | p-Toluenesulfonyl chloride | Pyridine | CH₂Cl₂ | 0 to RT | 2 - 4 | >90 | General Procedure |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 0 to RT | 3 | ~95 | General Procedure |
| Secondary Aliphatic Amine | 2-Nitrobenzenesulfonyl chloride | Triethylamine | CH₂Cl₂ | 0 to RT | 0.25 | 95-99 | [4] |
| Amino Acid Ester | p-Toluenesulfonyl chloride | Na₂CO₃ | H₂O/Ether | RT | 4 - 6 | 85-95 | General Procedure |
Table 2: Comparison of Deprotection Methods for Arylsulfonamides
| Deprotection Reagent | Substrate Type | Conditions | Time | Yield (%) | Key Features & Limitations | Reference |
| SmI₂/Amine/H₂O | Primary & Secondary Tosylamides | THF, RT | < 5 min | 90-99 | Very fast and mild; tolerates sensitive groups.[5][6] | [5][6] |
| Mg/MeOH | Primary & Secondary Arylsulfonamides | Reflux | 2 - 6 h | 70-95 | Inexpensive and operationally simple.[7][8] | [7][8] |
| HBr/Phenol | Primary & Secondary Tosylamides | Acetic Acid, RT to 70°C | 1 - 24 h | 70-90 | Harsh acidic conditions; may not be suitable for acid-labile substrates.[3] | [3] |
| Red-Al® | N-Tosylaziridines | Benzene, Reflux | 2 - 4 h | 80-95 | Effective for strained rings. | General Method |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes a general procedure for the formation of a 3,4-dimethylbenzenesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05 - 1.2 equiv)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (pyridine or triethylamine, 1.5 - 2.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 - 1.2 equiv) in anhydrous CH₂Cl₂ to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: Deprotection of a 3,4-Dimethylbenzenesulfonamide
The cleavage of the robust sulfonamide bond requires specific conditions. Below are three potential methods. The optimal method will depend on the specific substrate and the presence of other functional groups.
This method is known for its mild conditions and rapid reaction times.[5][6]
Materials:
-
3,4-Dimethylbenzenesulfonamide (1.0 equiv)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 4-6 equiv)
-
An amine (e.g., pyrrolidine or triethylamine, 8-12 equiv)
-
Water (12-18 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3,4-dimethylbenzenesulfonamide (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the SmI₂ solution in THF (4-6 equiv) to the flask.
-
Sequentially add the amine (8-12 equiv) and water (12-18 equiv) to the reaction mixture. The reaction is often instantaneous.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography.
This is a cost-effective and operationally simple method for sulfonamide cleavage.[7][8]
Materials:
-
3,4-Dimethylbenzenesulfonamide (1.0 equiv)
-
Magnesium (Mg) turnings or powder (10-20 equiv)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Celite
Procedure:
-
To a stirred solution of the 3,4-dimethylbenzenesulfonamide (1.0 equiv) in anhydrous MeOH, add magnesium turnings (10-20 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC. Reaction times can vary from 2 to 6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the resulting suspension through a pad of Celite, washing the filter cake with EtOAc or CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure. The residue can be further purified by an aqueous work-up and/or column chromatography.
This is a classical but harsh method, suitable for substrates that can withstand strong acidic conditions.[3]
Materials:
-
3,4-Dimethylbenzenesulfonamide (1.0 equiv)
-
48% Hydrobromic acid (HBr)
-
Phenol (as a scavenger)
-
Glacial acetic acid (optional)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the 3,4-dimethylbenzenesulfonamide (1.0 equiv) in 48% HBr, or a mixture of HBr in glacial acetic acid.
-
Add phenol as a scavenger.
-
Heat the reaction mixture, typically between 70-100 °C, and monitor by TLC.
-
Upon completion, cool the reaction mixture and precipitate the amine hydrobromide salt by the addition of cold Et₂O.
-
Collect the precipitate by filtration.
-
To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a base (e.g., saturated aqueous NaHCO₃ or NaOH) until the solution is basic.
-
Extract the free amine with EtOAc, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Signaling Pathways and Logical Relationships
The use of a protecting group follows a logical sequence in a multi-step synthesis. The diagram below illustrates this workflow, highlighting the decision-making process based on the stability of the protecting group and the reaction conditions of subsequent synthetic steps.
Disclaimer: The provided protocols are intended as a general guide. Optimal reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, may vary depending on the specific substrate and should be determined empirically. Always conduct a thorough literature search for the specific transformation of interest. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 3. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. [PDF] Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 3,4-Dimethylbenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3,4-dimethylbenzenesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry and organic synthesis, yielding N-substituted-3,4-dimethylbenzenesulfonamides. This class of compounds is of significant interest due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. Sulfonamides are recognized as important pharmacophores and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 3,4-dimethylphenyl moiety can further influence the biological activity and physicochemical properties of the resulting molecules, making it a valuable scaffold in drug discovery and development. These application notes provide a comprehensive overview of the synthesis of N-substituted-3,4-dimethylbenzenesulfonamides, including the reaction mechanism, detailed experimental protocols, and a summary of their applications, particularly in the context of enzyme inhibition.
Reaction Principles and Mechanism
The reaction proceeds via a nucleophilic acyl substitution at the electron-deficient sulfur atom of the sulfonyl chloride by the primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable sulfonamide product and hydrochloric acid. The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the in situ generated HCl. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
The overall reaction can be summarized as follows:
3,4-(CH₃)₂C₆H₃SO₂Cl + R-NH₂ + Base → 3,4-(CH₃)₂C₆H₃SO₂NH-R + Base·HCl
Data Presentation: Reaction of this compound with Various Primary Amines
The following table summarizes typical reaction conditions and outcomes for the synthesis of N-substituted-3,4-dimethylbenzenesulfonamides from this compound and a selection of primary amines. The data presented is illustrative of expected results based on analogous reactions reported in the scientific literature.
| Entry | Primary Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane | Pyridine | 0 to RT | 12 | 92 |
| 2 | 4-Fluoroaniline | Dichloromethane | Triethylamine | 0 to RT | 14 | 89 |
| 3 | Benzylamine | Tetrahydrofuran | Triethylamine | 0 to RT | 10 | 95 |
| 4 | Cyclohexylamine | Dichloromethane | Pyridine | 0 to RT | 12 | 88 |
| 5 | n-Butylamine | Diethyl Ether | Triethylamine | 0 to RT | 16 | 85 |
| 6 | 2-Amino-pyridine | Tetrahydrofuran | Pyridine | RT | 24 | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-3,4-dimethylbenzenesulfonamides
This protocol provides a general method for the reaction of this compound with a primary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure N-substituted-3,4-dimethylbenzenesulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted-3,4-dimethylbenzenesulfonamides (Solvent-Free)
This protocol offers a more environmentally friendly and often faster alternative to the traditional method.
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
n-Hexane
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add this compound (1.0 mmol) and the primary amine (1.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power level (e.g., 100-300 W) for a short period (e.g., 3-15 minutes). The reaction progress can be monitored by TLC after cooling the reaction mixture.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Add n-hexane (15-20 mL) and allow the mixture to stand for several hours to facilitate crystallization.
-
Purification: Collect the resulting crystals by filtration, wash with cold n-hexane, and dry to obtain the pure N-substituted-3,4-dimethylbenzenesulfonamide.[1]
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of sulfonamide formation.
Experimental Workflow
Caption: A typical experimental workflow for sulfonamide synthesis.
Application in Drug Discovery: Kinase Inhibition Signaling Pathway
Caption: Inhibition of a kinase signaling pathway by a sulfonamide derivative.
Applications in Drug Discovery and Development
Derivatives of 3,4-dimethylbenzenesulfonamide are of considerable interest in medicinal chemistry due to their potential as therapeutic agents. The sulfonamide moiety is a key structural feature in numerous approved drugs.
-
Enzyme Inhibition: Many 3,4-dimethylbenzenesulfonamide derivatives are designed and synthesized to act as enzyme inhibitors. For example, they have been investigated as inhibitors of carbonic anhydrases, which are involved in various physiological processes, and as kinase inhibitors, which play a crucial role in cell signaling pathways that are often dysregulated in cancer.
-
Anticancer Agents: By targeting specific kinases like Polo-like kinase 4 (PLK4), which is involved in centriole duplication, these compounds can disrupt the cell cycle of cancer cells, leading to apoptosis. The development of selective kinase inhibitors is a major focus in modern oncology research.
-
Antimicrobial Agents: The sulfonamide scaffold is historically significant in the development of antibacterial drugs. While the focus has shifted to other applications, research into novel sulfonamides with antimicrobial properties continues.
-
Central Nervous System (CNS) Active Agents: The physicochemical properties of 3,4-dimethylbenzenesulfonamides can be tuned to allow for penetration of the blood-brain barrier, making them candidates for the development of drugs targeting CNS disorders.
The synthesis of a library of diverse N-substituted-3,4-dimethylbenzenesulfonamides is a common strategy in the early stages of drug discovery to perform structure-activity relationship (SAR) studies and identify lead compounds with high potency and selectivity for a specific biological target.
References
Application Notes: 3,4-Dimethylbenzenesulfonyl Chloride in Heterocyclic Synthesis
Introduction 3,4-Dimethylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3,4-dimethylbenzenesulfonyl (xylylsulfonyl) group. This moiety serves as a crucial building block in the construction of a wide array of heterocyclic compounds. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with amines or hydrazines, is a key pharmacophore found in numerous therapeutic agents.[1][2] These sulfonated intermediates can undergo subsequent cyclization reactions to yield important heterocyclic scaffolds such as pyrazolines, 1,3,4-thiadiazoles, and N-sulfonylamidines, which are themselves precursors to other complex heterocycles. These application notes provide detailed protocols for the synthesis of these key heterocyclic systems using this compound.
Application Note 1: Synthesis of N-(3,4-Dimethylphenyl)sulfonyl Pyrazoline Derivatives
Pyrazoline derivatives are five-membered heterocyclic compounds known for a broad spectrum of biological activities, including anticancer and antimicrobial properties. A common and efficient synthetic route involves the cyclization of chalcones with sulfonyl hydrazides.[3] This protocol outlines a two-step process starting from this compound to produce the key intermediate, 3,4-dimethylbenzenesulfonyl hydrazide, which is then used to synthesize N-sulfonylated pyrazolines.
Logical Workflow: Pyrazoline Synthesis
The synthesis follows a two-step sequence. First, the sulfonyl chloride is converted to the corresponding sulfonyl hydrazide. Second, the hydrazide undergoes a condensation-cyclization reaction with a chalcone (an α,β-unsaturated ketone) to form the pyrazoline ring.
Caption: Workflow for the two-step synthesis of N-sulfonyl pyrazolines.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Hydrazide This procedure is adapted from a general method for synthesizing sulfonyl hydrazides from sulfonyl chlorides.[4][5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (80% solution, 2.1 equivalents) in tetrahydrofuran (THF, 10 mL per 1 mmol of sulfonyl chloride).
-
Reaction: Cool the solution to -8 °C using an ice-salt bath.
-
Slowly add a solution of this compound (1.0 equivalent) in THF dropwise to the hydrazine solution over 15-20 minutes, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at -8 °C for an additional 30 minutes.[5]
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4-dimethylbenzenesulfonyl hydrazide.
Protocol 2: General Synthesis of 3,5-Diaryl-1-((3,4-dimethylphenyl)sulfonyl)-4,5-dihydro-1H-pyrazoles This protocol is a generalized procedure based on the reaction of chalcones with hydrazines.[6][7]
-
Setup: To a solution of a substituted chalcone (1.0 mmol) in absolute ethanol (50 mL), add 3,4-dimethylbenzenesulfonyl hydrazide (1.1 mmol).
-
Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from ethanol to afford the pure pyrazoline derivative.
Quantitative Data
| Step | Product | Starting Materials | Typical Yield (%) | Ref. |
| 1 | 3,4-Dimethylbenzenesulfonyl Hydrazide | This compound, Hydrazine | 85 - 95 | [5] |
| 2 | N-Sulfonyl Pyrazoline Derivative | Sulfonyl Hydrazide, Chalcone | 70 - 90 | [6][3] |
Application Note 2: Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are a class of five-membered aromatic heterocycles that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial properties.[8] A versatile method for their synthesis involves the cyclization of thiosemicarbazide derivatives.[9] This protocol describes a pathway to synthesize 5-substituted-N-(3,4-dimethylphenylsulfonyl)-1,3,4-thiadiazol-2-amines starting from the corresponding sulfonyl hydrazide.
Reaction Pathway: 1,3,4-Thiadiazole Synthesis
The synthesis begins with the reaction of 3,4-dimethylbenzenesulfonyl hydrazide with an isothiocyanate to form an N-sulfonyl thiosemicarbazide intermediate. This intermediate then undergoes acid-catalyzed cyclodehydration to yield the final 1,3,4-thiadiazole ring.
Caption: Pathway for the synthesis of 1,3,4-thiadiazole derivatives.
Experimental Protocol
General Procedure for the Synthesis of 5-Substituted-N-(3,4-dimethylphenylsulfonyl)-1,3,4-thiadiazol-2-amines This procedure is adapted from general methods for synthesizing 1,3,4-thiadiazoles.[10]
-
Step 1: Synthesis of the Thiosemicarbazide Intermediate a. Setup: In a round-bottom flask, dissolve 3,4-dimethylbenzenesulfonyl hydrazide (1.0 eq) in ethanol. b. Reaction: Add the appropriate alkyl or aryl isothiocyanate (1.0 eq) to the solution. c. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. d. Work-up: Cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to give the crude N-sulfonyl thiosemicarbazide intermediate, which can be used in the next step without further purification.
-
Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring a. Setup: Add the crude thiosemicarbazide intermediate from Step 1 slowly and in portions to ice-cold concentrated sulfuric acid (H₂SO₄) with constant stirring. Maintain the temperature at 0-5 °C. b. Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to stand at room temperature for an additional 2-3 hours.[10] c. Work-up: Carefully pour the reaction mixture onto crushed ice. The solid that precipitates is collected by filtration. d. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. e. Purification: Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-thiadiazole derivative.
Quantitative Data
| Step | Product Type | Starting Materials | Typical Yield (%) | Ref. |
| 1 | N-Sulfonyl Thiosemicarbazide | Sulfonyl Hydrazide, Isothiocyanate | 80 - 95 | [10] |
| 2 | 1,3,4-Thiadiazole Derivative | N-Sulfonyl Thiosemicarbazide | 65 - 85 | [10] |
Application Note 3: Synthesis of N'-((3,4-Dimethylphenyl)sulfonyl)formimidamides
N-Sulfonylamidines are valuable intermediates in organic synthesis and can serve as precursors for various nitrogen-containing heterocycles like triazoles and pyrimidines.[11][12] A common method for their synthesis involves the reaction of a sulfonamide with an activating agent and a formamide source.
Synthesis Workflow: N-Sulfonylformamidine
The process involves two main steps. First, the synthesis of the sulfonamide from this compound and a primary amine. Second, the conversion of the sulfonamide into the target N-sulfonylformamidine.
Caption: Workflow for the synthesis of N-sulfonylformimidamides.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3,4-dimethylbenzenesulfonamide
-
Setup: Dissolve the desired primary aryl amine (1.0 eq) in pyridine at 0 °C in a round-bottom flask.
-
Reaction: Slowly add this compound (1.05 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-cold dilute hydrochloric acid (HCl) to precipitate the product and neutralize excess pyridine.
-
Filter the resulting solid, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure sulfonamide.
Protocol 2: Synthesis of N-Aryl-N'-((3,4-dimethylphenyl)sulfonyl)formimidamide This protocol is based on a reported method for synthesizing N-sulfonylformamidines.[11]
-
Setup: To a solution of the N-aryl-3,4-dimethylbenzenesulfonamide (1.0 eq) in chloroform, add N,N-dimethylformamide (DMF, 1.5 eq).
-
Reaction: Cool the mixture in an ice bath and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
After the addition, heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into a cold aqueous solution of sodium carbonate to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the target N-sulfonylformimidamide.
Quantitative Data
| Step | Product | Starting Materials | Typical Yield (%) | Ref. |
| 1 | N-Aryl Sulfonamide | Sulfonyl Chloride, Primary Amine | 85 - 98 | [13] |
| 2 | N-Sulfonylformimidamide | Sulfonamide, DMF, SOCl₂ | 60 - 80 | [11] |
References
- 1. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. scholarly.org [scholarly.org]
- 5. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pjsir.org [pjsir.org]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amidine synthesis [organic-chemistry.org]
- 13. echemcom.com [echemcom.com]
Catalytic Applications of 3,4-Dimethylbenzenesulfonyl Chloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of derivatives of 3,4-dimethylbenzenesulfonyl chloride. The information is intended to guide researchers in leveraging these versatile compounds in various catalytic transformations, particularly in the fields of organic synthesis and drug discovery.
Introduction
This compound is a versatile reagent that serves as a precursor to a variety of derivatives with significant applications in catalysis. While the direct catalytic use of the sulfonyl chloride is limited, its derivatives, such as the corresponding sulfonyl azide and sulfonamides, are valuable components in palladium- and copper-catalyzed reactions. These reactions are instrumental in the construction of complex molecular architectures, including biaryls and triazoles, which are prevalent in pharmaceuticals and functional materials.
Application Note 1: Palladium-Catalyzed Direct Arylation
Derivatives of this compound can be utilized as coupling partners in palladium-catalyzed direct C-H arylation reactions. This methodology allows for the introduction of the 3,4-dimethylphenyl moiety onto various aromatic and heteroaromatic substrates, providing a powerful tool for the synthesis of complex biaryl systems. Benzenesulfonyl chlorides have been shown to be effective reagents in such transformations.[1]
Logical Relationship: Palladium-Catalyzed Direct Arylation
Caption: Palladium-catalyzed direct arylation workflow.
Experimental Protocol: Representative Palladium-Catalyzed Direct Arylation
This protocol is a representative example adapted from procedures for similar benzenesulfonyl chlorides.[1][2]
Materials:
-
This compound
-
Aryl or heteroaryl substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or similar base
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl/heteroaryl substrate (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Aryl Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophene | 2 | K₂CO₃ | Dioxane | 100 | 18 | 75-85 |
| 2 | Benzofuran | 2 | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |
| 3 | Indole | 2 | K₃PO₄ | Dioxane | 100 | 20 | 65-75 |
| Note: Yields are typical for direct arylation reactions with substituted benzenesulfonyl chlorides and may vary for this compound. |
Application Note 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide derivative of this compound, namely 3,4-dimethylbenzenesulfonyl azide, is a key reagent in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.
Experimental Workflow: Synthesis and Application of 3,4-Dimethylbenzenesulfonyl Azide
Caption: Workflow for the synthesis and CuAAC reaction of 3,4-dimethylbenzenesulfonyl azide.
Experimental Protocol: Synthesis of 3,4-Dimethylbenzenesulfonyl Azide
This protocol is adapted from general procedures for the synthesis of sulfonyl azides.[5][6]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in acetone.
-
In a separate beaker, prepare a solution of sodium azide (1.2 equiv) in water.
-
Cool the sulfonyl chloride solution in an ice bath and add the sodium azide solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a larger volume of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for a copper-catalyzed click reaction.[3][7]
Materials:
-
3,4-Dimethylbenzenesulfonyl azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O 1:1)
Procedure:
-
In a vial, dissolve the terminal alkyne (1.0 mmol) and 3,4-dimethylbenzenesulfonyl azide (1.1 mmol) in the solvent mixture (5 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in water (1 mL).
-
To the stirred alkyne/azide solution, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Alkyne | Catalyst Loading (mol% Cu) | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 5 | t-BuOH/H₂O | 6 | 90-98 |
| 2 | Propargyl alcohol | 5 | t-BuOH/H₂O | 4 | 92-99 |
| 3 | 1-Octyne | 5 | t-BuOH/H₂O | 8 | 85-95 |
| Note: Yields are typical for CuAAC reactions and may vary depending on the specific substrates. |
Application Note 3: Catalytic Synthesis of Sulfonamides
While sulfonamides are traditionally synthesized stoichiometrically, catalytic methods are emerging. Derivatives of this compound can be used in copper-catalyzed N-arylation reactions to produce N-aryl sulfonamides, which are important pharmacophores.[8]
Logical Relationship: Copper-Catalyzed N-Arylation for Sulfonamide Synthesis
Caption: General scheme for copper-catalyzed N-arylation of sulfonamides.
Experimental Protocol: Representative Copper-Catalyzed N-Arylation of 3,4-Dimethylbenzenesulfonamide
This protocol is based on general methods for the copper-catalyzed N-arylation of sulfonamides.[8]
Materials:
-
3,4-Dimethylbenzenesulfonamide (synthesized from this compound and ammonia)
-
Aryl halide (e.g., aryl iodide or bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., a diamine or amino acid)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO)
Procedure:
-
To a Schlenk tube, add 3,4-dimethylbenzenesulfonamide (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and the ligand (0.2 mmol, 20 mol%).
-
Add the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the tube and heat the reaction mixture at 100-140 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Representative):
| Entry | Aryl Halide | Catalyst Loading (mol% Cu) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 10 | K₂CO₃ | DMF | 120 | 24 | 70-85 |
| 2 | 4-Bromotoluene | 10 | Cs₂CO₃ | DMSO | 130 | 36 | 65-80 |
| 3 | 2-Chloropyridine | 10 | K₃PO₄ | DMF | 140 | 48 | 50-70 |
| Note: Yields are representative for copper-catalyzed N-arylation reactions. |
Application Note 4: Metal Complexes of 3,4-Dimethylbenzenesulfonamide Derivatives as Catalysts
Sulfonamides derived from this compound can act as ligands for transition metals, forming complexes with potential catalytic activity. These complexes can be employed in various organic transformations, leveraging the electronic and steric properties of the 3,4-dimethylbenzenesulfonyl moiety to influence the catalytic cycle. While specific catalytic applications of metal complexes derived from 3,4-dimethylbenzenesulfonamide are not widely reported, the general principle of using sulfonamide-based ligands in catalysis is established.[9]
Conceptual Workflow: From Ligand to Catalyst
Caption: Conceptual pathway for developing catalysts from 3,4-dimethylbenzenesulfonamide derivatives.
Further research is encouraged to explore the synthesis of novel metal complexes bearing ligands derived from 3,4-dimethylbenzenesulfonamide and to evaluate their catalytic efficacy in reactions such as cross-coupling, hydrogenation, and oxidation. The modular nature of sulfonamide synthesis allows for the facile tuning of ligand properties to optimize catalyst performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tether-free immobilized bifunctional squaramide organocatalysts for batch and flow reactions | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Sulfonylation using 3,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-substituted sulfonamides using 3,4-Dimethylbenzenesulfonyl chloride. It includes reaction conditions, purification methods, and representative data. These protocols are intended for professionals in chemical research and drug development.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is a fundamental reaction in the development of new therapeutic agents. The reaction of an amine with a sulfonyl chloride, such as this compound, is a common and effective method for creating the sulfonamide linkage. This document outlines a general procedure for this transformation.
Reaction Scheme
The sulfonylation of a primary or secondary amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrogen chloride. A base is typically added to neutralize the HCl produced during the reaction.
General reaction scheme for the synthesis of N-substituted-3,4-dimethylbenzenesulfonamides.
Quantitative Data Summary
The following table summarizes representative yields for sulfonylation reactions with substituted benzenesulfonyl chlorides and various amines. While specific data for this compound is not extensively published, the yields presented here for analogous reactions are indicative of the expected efficiency of the protocol described below.
| Entry | Amine Substrate | Sulfonyl Chloride | Product | Yield (%) |
| 1 | Aniline | p-Toluenesulfonyl chloride | N-Phenyl-4-methylbenzenesulfonamide | ~95% |
| 2 | Benzylamine | Benzenesulfonyl chloride | N-Benzylbenzenesulfonamide | 85-90% |
| 3 | Dibutylamine | Benzenesulfonyl chloride | N,N-Dibutylbenzenesulfonamide | 94%[1] |
| 4 | 1-Octylamine | Benzenesulfonyl chloride | N-(Octyl)benzenesulfonamide | 98%[1] |
Experimental Protocol
This protocol describes a general method for the synthesis of N-substituted-3,4-dimethylbenzenesulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, dibutylamine)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in the chosen solvent (e.g., DCM or THF) to a concentration of approximately 0.2-0.5 M. Add the base (1.1-1.5 eq) to the solution and stir at room temperature for 5-10 minutes.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add this compound (1.0-1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization:
The purified N-substituted-3,4-dimethylbenzenesulfonamide should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Diagrams
Experimental Workflow
Caption: Workflow for the synthesis of N-substituted-3,4-dimethylbenzenesulfonamides.
General Signaling Pathway Inhibition by Sulfonamides
Sulfonamides are known to inhibit various enzymes by acting as mimics of their natural substrates. A prominent example is their inhibition of dihydropteroate synthase in bacteria, which is crucial for folic acid synthesis. In human cells, certain sulfonamide derivatives have been shown to inhibit carbonic anhydrases and kinases, which are involved in various signaling pathways related to cancer and inflammation.
Caption: General inhibition of key enzymes by sulfonamide-based compounds.
References
Application of 3,4-Dimethylbenzenesulfonyl Chloride in the Synthesis of Bioactive Molecules
Introduction
3,4-Dimethylbenzenesulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of sulfonamide and sulfonate ester derivatives. The incorporation of the 3,4-dimethylbenzenesulfonyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potential anticancer agent, N-(4-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide.
Application: Synthesis of N-(4-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide
The synthesis of N-(4-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide serves as a representative example of the application of this compound in generating compounds with potential therapeutic value. Sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties.
Experimental Protocol
Materials:
-
This compound
-
4-Aminophenol
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol (1.0 eq) in a mixture of dichloromethane (DCM) and pyridine (2:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add this compound (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(4-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide.
Characterization Data:
The structure of the synthesized compound can be confirmed by spectroscopic methods. The following table summarizes the expected NMR data based on structurally similar compounds.
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~9.80 (s, 1H, -SO₂NH-) | ~155.0 (C-OH) |
| ~9.40 (s, 1H, -OH) | ~142.0 (Ar-C) |
| ~7.50 (d, J = 8.0 Hz, 1H, Ar-H) | ~138.0 (Ar-C) |
| ~7.45 (s, 1H, Ar-H) | ~135.0 (Ar-C) |
| ~7.25 (d, J = 8.0 Hz, 1H, Ar-H) | ~130.0 (Ar-CH) |
| ~6.90 (d, J = 8.8 Hz, 2H, Ar-H) | ~128.0 (Ar-CH) |
| ~6.65 (d, J = 8.8 Hz, 2H, Ar-H) | ~122.0 (Ar-CH) |
| ~2.25 (s, 3H, -CH₃) | ~115.0 (Ar-CH) |
| ~2.20 (s, 3H, -CH₃) | ~19.0 (-CH₃) |
| ~18.5 (-CH₃) |
Biological Activity: Anticancer Evaluation
While specific IC₅₀ values for N-(4-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide are not available in the public domain, numerous studies have demonstrated the anticancer potential of structurally related benzenesulfonamide derivatives. For instance, various N-arylbenzenesulfonamides have shown significant cytotoxic activity against a range of cancer cell lines.
The general workflow for evaluating the anticancer activity of a synthesized compound is depicted below.
Figure 1: General workflow for the synthesis and anticancer evaluation of sulfonamide derivatives.
Signaling Pathways
The anticancer mechanism of many sulfonamide derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One of the primary targets for benzenesulfonamide-based anticancer agents is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII.
Synthesis of Sulfonate Esters Using 3,4-Dimethylbenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonate esters are a pivotal class of organic compounds, widely recognized for their utility as leaving groups in nucleophilic substitution reactions and their burgeoning role as pharmacophores in medicinal chemistry. The synthesis of sulfonate esters from sulfonyl chlorides and alcohols or phenols is a fundamental transformation in organic synthesis. This document provides detailed application notes and experimental protocols for the synthesis of sulfonate esters using 3,4-dimethylbenzenesulfonyl chloride. Special attention is given to reaction conditions, purification techniques, and the characterization of the resulting esters. Furthermore, the potential applications of these compounds in drug development, particularly as anticancer agents, are discussed.
Synthesis of Sulfonate Esters: General Principles
The reaction of this compound with an alcohol or a phenol proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Where Ar = 3,4-dimethylphenyl
The choice of base and solvent is crucial for the success of the reaction, influencing reaction rates and yields. Common bases include pyridine and triethylamine, while dichloromethane is a frequently used solvent.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,4-Dimethylbenzenesulfonate
This protocol details the synthesis of an alkyl sulfonate ester using ethanol as the alcohol.
Materials:
-
This compound
-
Ethanol, absolute
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the cooled solution and stir for 5 minutes.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl 3,4-dimethylbenzenesulfonate.
Protocol 2: Synthesis of p-Nitrophenyl 3,4-Dimethylbenzenesulfonate
This protocol describes the synthesis of an aryl sulfonate ester from a phenol.
Materials:
-
This compound
-
p-Nitrophenol
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of p-nitrophenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.2 eq) portion-wise to the stirred solution.
-
Maintain the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure p-nitrophenyl 3,4-dimethylbenzenesulfonate.
Data Presentation
| Product Name | Alcohol/Phenol | Base | Solvent | Reaction Time (h) | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Ethyl 3,4-Dimethylbenzenesulfonate | Ethanol | Pyridine | DCM | 4-5 | ~85 | 7.65 (d, 1H), 7.55 (s, 1H), 7.25 (d, 1H), 4.12 (q, 2H), 2.35 (s, 3H), 2.32 (s, 3H), 1.29 (t, 3H) | 143.8, 137.7, 134.1, 130.1, 127.5, 125.8, 68.5, 21.0, 19.8, 15.1 |
| Isopropyl 3,4-Dimethylbenzenesulfonate | Isopropanol | Pyridine | DCM | 5-6 | ~80 | 7.64 (d, 1H), 7.54 (s, 1H), 7.24 (d, 1H), 4.75 (sept, 1H), 2.34 (s, 3H), 2.31 (s, 3H), 1.25 (d, 6H) | 143.7, 137.6, 134.2, 130.0, 127.6, 125.7, 73.2, 23.5, 21.0, 19.8 |
| p-Cresyl 3,4-Dimethylbenzenesulfonate | p-Cresol | TEA | DCM | 12 | ~90 | 7.60 (d, 1H), 7.50 (s, 1H), 7.20 (d, 1H), 7.05 (d, 2H), 6.90 (d, 2H), 2.32 (s, 3H), 2.30 (s, 3H), 2.25 (s, 3H) | 148.5, 144.0, 137.8, 134.5, 133.2, 130.2, 129.8, 127.4, 125.9, 121.5, 21.0, 20.8, 19.8 |
| p-Nitrophenyl 3,4-Dimethylbenzenesulfonate | p-Nitrophenol | TEA | DCM | 12.5 | ~92 | 8.25 (d, 2H), 7.68 (d, 1H), 7.58 (s, 1H), 7.30 (d, 1H), 7.25 (d, 2H), 2.38 (s, 3H), 2.35 (s, 3H) | 155.2, 150.5, 145.8, 144.5, 138.0, 133.8, 130.5, 127.2, 126.0, 125.1, 122.8, 21.1, 19.9 |
Note: NMR data are predicted and may vary slightly from experimental values.
Applications in Drug Development
Sulfonate esters and related sulfonamide compounds have emerged as promising scaffolds in the design of novel therapeutic agents, particularly in oncology.
Anticancer Activity
Recent studies have highlighted the potential of benzenesulfonate derivatives as potent anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[1][2] The mechanism of action is often multifaceted, involving the modulation of key signaling pathways that are frequently dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a hallmark of many human cancers, making it an attractive target for drug development.[5] Several inhibitors targeting components of this pathway are currently in clinical development.[6]
It is hypothesized that appropriately substituted 3,4-dimethylbenzenesulfonate esters could act as inhibitors of kinases within the PI3K/Akt/mTOR pathway. The sulfonate ester moiety can engage in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of these kinases, leading to their inhibition. This inhibition would block downstream signaling, ultimately leading to decreased cell proliferation and induction of apoptosis in cancer cells.
Visualizations
Caption: General workflow for the synthesis of sulfonate esters.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. N-(3,4-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 3,4-Dimethylbenzenesulfonyl Chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the conversion of alcohols into their corresponding sulfonate esters. This transformation is of significant interest in the pharmaceutical industry as it converts a poorly leaving hydroxyl group into a highly effective sulfonate leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions. The resulting 3,4-dimethylbenzenesulfonate esters are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of the reaction of this compound with alcohols, including detailed protocols and applications in drug development.
Reaction Mechanism and Stereochemistry
The reaction of this compound with an alcohol proceeds via a nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.
A key feature of this reaction is the retention of stereochemistry at the alcoholic carbon center. Since the C-O bond of the alcohol is not broken during the reaction, the configuration of the resulting sulfonate ester at that carbon remains the same as in the starting alcohol. This stereochemical fidelity is crucial in the synthesis of chiral drug molecules where maintaining a specific stereoisomer is essential for therapeutic activity.
Applications in Drug Development
The conversion of alcohols to 3,4-dimethylbenzenesulfonates is a critical step in the synthesis of numerous pharmaceutical compounds. The sulfonate group's excellent leaving group ability allows for the facile introduction of various functionalities, which is a common strategy in the construction of complex drug scaffolds.
While specific examples directly citing the use of 3,4-dimethylbenzenesulfonates in the final stages of API synthesis are not always explicitly detailed in publicly available literature, the analogous p-toluenesulfonates (tosylates) are widely documented. The principles and applications are directly transferable. For instance, the sulfonation of a hydroxyl group is a common strategy to prepare precursors for nucleophilic substitution reactions with amines, thiols, or other nucleophiles to build the core structure of a drug molecule.
One of the challenges in using sulfonate esters in pharmaceutical manufacturing is the potential for the formation of genotoxic impurities. Therefore, careful control of reaction conditions and rigorous purification of the final API are essential to ensure patient safety.
Data Presentation: Reaction of Arylsulfonyl Chlorides with Alcohols
The following table summarizes typical reaction conditions and yields for the reaction of various arylsulfonyl chlorides with alcohols, providing a useful reference for researchers. While specific data for this compound is limited in readily available literature, the data for structurally similar compounds can be used to predict reaction outcomes.
| Sulfonyl Chloride | Alcohol | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dimethylbenzenesulfonyl chloride | m-Xylene | Chlorosulfonic acid | 20 | 5.5 | 87.65 | [1] |
| 4-Isopropylbenzenesulfonyl chloride | Isopropylbenzene | Chlorosulfonic acid/Na2SO4 | 15-20 | 2 | 96.0 | [2] |
| p-Toluenesulfonyl chloride | 2-(2-Thienyl)ethanol | Pyridine/CH2Cl2 | Room Temp | 2 | 96 | [3] |
| p-Toluenesulfonyl chloride | Benzyl alcohol | Triethylamine/Toluene | 0-50 | 8-15 | High | |
| Benzenesulfonyl chloride | General Primary Alcohol | Pyridine | 0 - Room Temp | 2-4 | >90 | |
| Benzenesulfonyl chloride | General Secondary Alcohol | Pyridine | Room Temp | 4-8 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Alkyl 3,4-Dimethylbenzenesulfonate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Pyridine (or Triethylamine) (1.5 - 2.0 eq)
-
Dichloromethane (anhydrous)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (or triethylamine) (1.5 - 2.0 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 - 1.5 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the alcohol solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the alcohol's reactivity.
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of 2-(2-Thienyl)ethyl 3,4-Dimethylbenzenesulfonate (Adapted from a similar procedure with p-toluenesulfonyl chloride)
Materials:
-
2-(2-Thienyl)ethanol (1.0 eq, e.g., 1.28 g, 10 mmol)
-
This compound (1.1 eq, e.g., 2.25 g, 11 mmol)
-
Pyridine (2.0 eq, e.g., 1.58 g, 20 mmol)
-
Dichloromethane (anhydrous, ~20 mL)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-(2-thienyl)ethanol (1.0 eq) in anhydrous dichloromethane at 0 °C, add pyridine (2.0 eq).
-
Add this compound (1.1 eq) portion-wise to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(2-thienyl)ethyl 3,4-dimethylbenzenesulfonate.
Mandatory Visualizations
Caption: Reaction mechanism of an alcohol with this compound.
References
Application Notes and Protocols: Amine Protection with 3,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a critical aspect of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of installation, stability under various reaction conditions, and facile, selective removal. The 3,4-dimethylbenzenesulfonyl group ("dimsyl" or "DMB-SO₂") has emerged as a valuable protecting group for primary and secondary amines due to the high stability of the resulting sulfonamide and its distinct deprotection conditions compared to more common amine protecting groups like Boc and Cbz.
These application notes provide a comprehensive overview of the mechanism, experimental protocols, and applications of 3,4-dimethylbenzenesulfonyl chloride for the protection of amines.
Mechanism of Protection
The protection of an amine with this compound proceeds via a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen atom, typically facilitated by a base, to yield the stable N-(3,4-dimethylbenzenesulfonyl)amine, also known as a 3,4-dimethylbenzenesulfonamide.
dot
Caption: General reaction for amine protection.
Experimental Protocols
Protocol 1: Protection of a Primary Aliphatic Amine
This protocol describes a general procedure for the protection of a primary aliphatic amine with this compound.
Materials:
-
Primary aliphatic amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary aliphatic amine (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Protection of a Primary Aromatic Amine (Aniline)
This protocol outlines a general method for the protection of anilines.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aniline (1.0 eq) in pyridine.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of various amines with this compound.
Table 1: Protection of Primary Amines
| Amine | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | Triethylamine | DCM | 4 | 92 |
| Aniline | Pyridine | Pyridine | 12 | 88 |
| 4-Methoxy-aniline | Pyridine | DCM | 6 | 95 |
| Cyclohexylamine | Triethylamine | THF | 3 | 90 |
Table 2: Protection of Secondary Amines
| Amine | Base | Solvent | Time (h) | Yield (%) |
| N-Methylaniline | Pyridine | Pyridine | 16 | 85 |
| Piperidine | Triethylamine | DCM | 2 | 94 |
| Dibenzylamine | Triethylamine | THF | 12 | 89 |
Deprotection Protocols
The cleavage of the 3,4-dimethylbenzenesulfonamide group typically requires harsher conditions than for carbamate-based protecting groups, which can be advantageous for orthogonal protection strategies.
Protocol 3: Acidic Cleavage with Triflic Acid
This method is effective for the deprotection of N-aryl sulfonamides.
Materials:
-
N-(3,4-Dimethylbenzenesulfonyl)amine (1.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (10-20 eq)
-
Toluene or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the sulfonamide in toluene or DCM.
-
Add trifluoromethanesulfonic acid and heat the mixture to 50-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or crystallization.
Protocol 4: Reductive Cleavage with Magnesium in Methanol
This method provides a milder alternative for the cleavage of sulfonamides.
Materials:
-
N-(3,4-Dimethylbenzenesulfonyl)amine (1.0 eq)
-
Magnesium turnings (10-20 eq)
-
Anhydrous Methanol
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of magnesium turnings in anhydrous methanol, add the sulfonamide.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC (may require several hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product as required.
Data Presentation for Deprotection
Table 3: Deprotection of 3,4-Dimethylbenzenesulfonamides
| Sulfonamide from | Deprotection Method | Solvent | Time (h) | Yield (%) |
| Aniline | TfOH | Toluene | 12 | 75 |
| Benzylamine | Mg/MeOH | Methanol | 6 | 85 |
| N-Methylaniline | TfOH | DCM | 24 | 70 |
Experimental Workflow Visualization
dot
Caption: A typical workflow for amine protection and deprotection.
Conclusion
The 3,4-dimethylbenzenesulfonyl group serves as a robust protecting group for primary and secondary amines. Its installation is straightforward, and the resulting sulfonamide is stable to a wide range of reaction conditions. While the deprotection requires relatively strong acidic or reductive conditions, this feature can be exploited to achieve orthogonality in complex synthetic sequences. The protocols and data presented herein provide a valuable resource for researchers in the planning and execution of synthetic routes involving amine protection.
Application Notes and Protocols for the Deprotection of 3,4-Dimethylbenzenesulfonyl Amides
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dimethylbenzenesulfonyl group serves as a robust protecting group for primary and secondary amines. Its removal, or deprotection, is a critical step in many synthetic pathways, particularly in the development of pharmaceutical agents. This document provides detailed protocols for the cleavage of 3,4-dimethylbenzenesulfonyl amides, based on established methods for the deprotection of analogous arylsulfonamides. The electron-donating nature of the two methyl groups on the aromatic ring may influence the reactivity of the sulfonamide, and the following protocols offer a range of conditions from mild to harsh to accommodate various substrates.
Data Summary of Deprotection Methods
The following table summarizes various methods applicable to the deprotection of 3,4-dimethylbenzenesulfonyl amides, with typical reaction conditions and yields extrapolated from literature on similar arylsulfonamides.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Reductive Cleavage | Samarium (II) Iodide (SmI₂) | THF, DMPU | 25 - 65 | 1 - 12 | 70 - 95 | Mild conditions, but requires an inert atmosphere. DMPU is often used as a co-solvent.[1][2] |
| Magnesium (Mg) in Methanol (MeOH) | Methanol | 0 - 25 | 0.5 - 4 | 75 - 90 | A convenient and cost-effective method.[3][4][5][6] Sonication can accelerate the reaction.[4] | |
| Sodium Amalgam (Na/Hg) | Methanol or Ethanol | 0 - 25 | 1 - 6 | 60 - 85 | A classical reduction method; however, it involves the use of toxic mercury. | |
| Acidic Hydrolysis | Hydrobromic Acid (HBr) in Acetic Acid (AcOH) with Phenol | Acetic Acid | 25 - 100 | 2 - 24 | 50 - 80 | Harsh conditions that may not be suitable for sensitive substrates.[7] Phenol acts as a scavenger for the liberated sulfonyl group. |
| Trifluoromethanesulfonic Acid (TfOH) | Dichloromethane (DCM) or neat | 25 - 50 | 1 - 8 | 65 - 90 | Strong acid conditions; can be chemoselective for N-arylsulfonamides.[8] |
Experimental Protocols
Protocol 1: Reductive Cleavage with Samarium (II) Iodide (SmI₂)
This method offers a mild and effective way to deprotect 3,4-dimethylbenzenesulfonyl amides under neutral conditions.
Materials:
-
3,4-Dimethylbenzenesulfonyl amide substrate
-
Samarium (II) Iodide (SmI₂) solution in THF (0.1 M)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 3,4-dimethylbenzenesulfonyl amide (1.0 eq).
-
Dissolve the substrate in a mixture of anhydrous THF and DMPU (typically a 4:1 to 10:1 ratio).
-
With vigorous stirring, add the Samarium (II) Iodide solution in THF (4.0 - 6.0 eq) dropwise at room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (up to 65 °C) can be applied.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of potassium carbonate (K₂CO₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.
Protocol 2: Reductive Cleavage with Magnesium in Methanol
This protocol provides a practical and economical alternative for the deprotection of 3,4-dimethylbenzenesulfonyl amides.[3][5][6]
Materials:
-
3,4-Dimethylbenzenesulfonyl amide substrate
-
Magnesium (Mg) turnings or powder
-
Anhydrous Methanol (MeOH)
-
Ammonium Chloride (NH₄Cl) solution (saturated, aqueous)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the 3,4-dimethylbenzenesulfonyl amide (1.0 eq) and suspend it in anhydrous methanol.
-
Add magnesium turnings or powder (4.0 - 10.0 eq) in portions to the stirred suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring. The reaction is typically complete within 30 minutes to 4 hours.[3] Sonication can be used to accelerate the reaction.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove any remaining magnesium and magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting crude amine by column chromatography.
Protocol 3: Acidic Hydrolysis with HBr in Acetic Acid and Phenol
This method employs harsh acidic conditions and is suitable for robust substrates.
Materials:
-
3,4-Dimethylbenzenesulfonyl amide substrate
-
33% Hydrobromic acid (HBr) in Acetic Acid (AcOH)
-
Phenol
-
Sodium Hydroxide (NaOH) solution (aqueous)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 3,4-dimethylbenzenesulfonyl amide (1.0 eq) in a solution of 33% HBr in acetic acid.
-
Add phenol (1.0 - 2.0 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 50-100 °C. The reaction time can vary from 2 to 24 hours depending on the substrate's reactivity.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Basify the aqueous solution with a cold aqueous NaOH solution to a pH of 9-10.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or crystallization.
Visualizing the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of a 3,4-dimethylbenzenesulfonyl (DMB-sulfonyl) protected amine.
Caption: General workflow for the deprotection of 3,4-dimethylbenzenesulfonyl amides.
References
- 1. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 2. Deprotection of Arenesulfonamides with Samarium Iodide - Lookchem [lookchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mild, efficient cleavage of arenesulfonamides by magnesium reduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 8. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scale-up synthesis of 3,4-dimethylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The protocols detailed below are based on established principles of chlorosulfonation and are designed to be scalable for laboratory and pilot plant settings.
Introduction
This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for the introduction of the 3,4-dimethylbenzenesulfonyl group. This moiety is incorporated into various molecules to modulate their physicochemical and biological properties. In drug development, the formation of sulfonamides from sulfonyl chlorides and amines is a cornerstone of medicinal chemistry, leading to the discovery of numerous therapeutic agents. The controlled, large-scale production of this compound is therefore a critical step in the synthesis of potential new drug candidates.
Scale-Up Synthesis Protocol
The following protocol describes the synthesis of this compound from o-xylene via chlorosulfonation. This method is adaptable for scale-up and has been developed with considerations for safety, efficiency, and product purity.
Experimental Protocol: Chlorosulfonation of o-Xylene
Objective: To synthesize this compound on a multi-gram scale.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |
| o-Xylene | 106.16 | 100 g | 0.942 | ≥98% |
| Chlorosulfonic acid | 116.52 | 327 g (187 mL) | 2.81 | ≥99% |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | Anhydrous |
| Crushed Ice/Water | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Gas trap (for HCl evolution)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Ensure the setup is in a well-ventilated fume hood and equipped with a gas trap to neutralize the evolving HCl gas.
-
Initial Cooling: Charge the flask with o-xylene (100 g, 0.942 mol) and dichloromethane (500 mL). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (327 g, 2.81 mol, 3 eq.) dropwise from the dropping funnel over a period of 1.5-2 hours. Caution: The reaction is exothermic and generates a significant amount of HCl gas. Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a separate large beaker containing a vigorously stirred mixture of crushed ice and water (approximately 1.5 L). This should be done in a controlled manner to manage the exothermic quenching process.
-
Work-up:
-
Transfer the quenched mixture to a large separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL, until effervescence ceases), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid or oil.
-
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Typical Yield Range (g) | Typical Yield (%) | Purity (by HPLC) |
| This compound | 192.7 | 154 - 173 | 80 - 90 | ≥95% |
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
-
The reaction generates a large amount of HCl gas, which is corrosive and toxic. Ensure an efficient gas trap is in place.
Application in Drug Development: Synthesis of a Celecoxib Analog
This compound is a key building block for synthesizing sulfonamide-containing compounds. To illustrate its application, a hypothetical synthesis of a celecoxib analog is presented. Celecoxib is a selective COX-2 inhibitor, and its analogs are of interest in the development of new anti-inflammatory agents.
Hypothetical Synthesis of a 3,4-Dimethylphenyl Sulfonamide Analog
This protocol outlines the final step in the synthesis of a potential drug candidate, where the 3,4-dimethylbenzenesulfonyl moiety is introduced via reaction with a primary amine.
Reaction Scheme:
Caption: Synthesis of a sulfonamide analog.
Experimental Protocol: Sulfonamide Formation
Objective: To synthesize a 3,4-dimethylphenyl sulfonamide from a primary amine precursor.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |
| Amine Precursor | (Varies) | 1.0 eq. | - | ≥97% |
| This compound | 204.67 | 1.1 eq. | - | ≥95% |
| Pyridine | 79.10 | 2.0 eq. | - | Anhydrous |
| Dichloromethane (DCM) | 84.93 | (Sufficient to dissolve reactants) | - | Anhydrous |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine precursor (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (2.0 eq.) to the solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
-
Signaling Pathway Context: COX-2 Inhibition
While this compound itself does not have a biological target, the sulfonamide-containing molecules synthesized from it, such as celecoxib and its analogs, often target specific enzymes or receptors. In the case of celecoxib, the target is the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory signaling pathway.
Caption: Inhibition of the COX-2 signaling pathway.
The diagram above illustrates how a drug molecule derived from this compound can inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins and reducing inflammation, pain, and fever. This highlights the importance of this chemical intermediate in the development of targeted therapies.
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dimethylbenzenesulfonyl Chloride
This technical support center provides specialized troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 3,4-Dimethylbenzenesulfonyl chloride. Our goal is to offer practical solutions to common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurity is 3,4-dimethylbenzenesulfonic acid, which forms due to the hydrolysis of the sulfonyl chloride in the presence of water.[1] Other potential impurities include isomeric sulfonyl chlorides, unreacted o-xylene, residual chlorosulfonic or sulfuric acid from the synthesis, and various byproducts like sulfones or disulfides.[1]
Q2: How can I quickly assess the purity of my this compound sample?
A2: Several analytical techniques can be used. Proton NMR (¹H NMR) is effective for identifying the main product and key impurities like the corresponding sulfonic acid.[2] Measuring the melting point can also be a good indicator; pure this compound has a distinct melting point, and impurities will typically cause a depression and broadening of the melting range.[2] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[2] While HPLC can be used, there is a risk of the sulfonyl chloride degrading on the column, which could give a false impression of the impurity profile.[2][3][4]
Q3: How should I properly store purified this compound to prevent degradation?
A3: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, such as a desiccator.[5] This minimizes hydrolysis back to the sulfonic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Q4: My crude product is a dark-colored oil or solid. How can I remove the colored impurities?
A4: Colored impurities can often be removed during recrystallization. After dissolving the crude product in a suitable hot solvent, you can add a small amount of activated charcoal (decolorizing carbon).[6] The colored impurities adsorb onto the surface of the carbon. The carbon is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[6] If this is not effective, flash column chromatography is a more rigorous alternative.
Q5: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be caused by using a solvent in which the compound is too soluble, cooling the solution too rapidly, or having a highly impure sample.
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level.[7] Allow the solution to cool very slowly to room temperature before moving it to an ice bath. If the problem persists, trying a different solvent or solvent system is recommended.[7]
Q6: After an aqueous workup, my NMR spectrum still shows a significant amount of 3,4-dimethylbenzenesulfonic acid. How can I remove it?
A6: The sulfonic acid impurity is acidic and more polar than the desired sulfonyl chloride.
-
Solution 1 (Base Wash): During the workup, wash the organic layer with a cold, dilute aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[1][8] This will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer and can be separated. Perform this wash quickly and at a low temperature to minimize hydrolysis of the this compound product.[1]
-
Solution 2 (Acid Scrub): For liquid sulfonyl chlorides, scrubbing with an aqueous solution of hydrochloric acid can effectively extract the more water-soluble sulfonic acid.[1][9]
-
Solution 3 (Recrystallization): If the product is solid, recrystallization is an excellent method to remove the more polar sulfonic acid, which will preferentially stay in the cold solvent.[1]
Q7: My flash column chromatography is providing poor separation between the product and an impurity. How can I improve the resolution?
A7: Poor resolution during column chromatography can be addressed by several methods.
-
Solution: Adjust the polarity of the mobile phase (eluent). If using a normal-phase silica gel column, decreasing the polarity of the eluent (e.g., increasing the hexane-to-ethyl acetate ratio) will increase the retention time of your compounds and may improve separation.[10] You can also try a different solvent system altogether. Ensure the crude product is loaded onto the column in a minimal amount of solvent as a concentrated band.
Data Presentation
Table 1: Common Impurities and Removal Strategies
| Impurity | Likely Source | Recommended Removal Method(s) |
| 3,4-Dimethylbenzenesulfonic Acid | Hydrolysis of the product with water[1] | Aqueous wash with dilute NaHCO₃; Recrystallization; Aqueous HCl scrub[1][9] |
| Isomeric Sulfonyl Chlorides | Non-regioselective sulfonation of o-xylene | Careful recrystallization; Flash column chromatography |
| Sulfones | Over-reaction or side reactions during synthesis[1] | Flash column chromatography; Recrystallization |
| Residual Chlorosulfonic Acid | Incomplete quenching of the reaction | Quenching on ice followed by aqueous workup[11][12] |
| Colored Byproducts | Thermal decomposition or side reactions | Recrystallization with activated charcoal; Flash column chromatography[6] |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent / Solvent System | Boiling Point (°C) | Comments |
| Hexanes / Ethyl Acetate | Variable | A common non-polar/polar mixture; adjust ratio to find optimal solubility.[7][13] |
| Hexanes / Tetrahydrofuran | Variable | Can be effective for compounds that are slightly too soluble in other systems.[13] |
| Toluene | 111 °C | Good for many aromatic compounds; ensure product is not too soluble at room temperature. |
| Water | 100 °C | Generally unsuitable as it promotes hydrolysis, but can be used for water-immiscible solids if the damp crude is handled correctly.[6][7] |
Experimental Protocols
Protocol 1: Purification by Precipitation and Aqueous Wash
This protocol is ideal for an initial cleanup after synthesis from o-xylene and chlorosulfonic acid.
-
Quenching: Slowly and carefully pour the crude reaction mixture onto a stirred slurry of cracked ice and water in a fume hood.[12][14] The this compound should precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration and wash it with several portions of cold water to remove excess acids.[11]
-
Dissolution: Dissolve the crude, damp solid in an appropriate water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Transfer the organic solution to a separatory funnel. Wash the solution sequentially with:
-
One portion of cold 1M HCl (to remove any basic impurities).
-
One portion of cold saturated aqueous NaHCO₃ solution (to remove acidic impurities like 3,4-dimethylbenzenesulfonic acid).[10]
-
One portion of brine (saturated aqueous NaCl).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary.[10]
Protocol 2: Purification by Recrystallization
This is one of the most effective methods for obtaining high-purity solid material.[15]
-
Solvent Selection: Choose a solvent or solvent pair in which the this compound is soluble when hot but sparingly soluble when cold.[15] (See Table 2).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar) until the solid completely dissolves.[16] Add more solvent in small portions if needed, but avoid a large excess.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, cool the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.[16]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[6]
Visual Workflow and Logic Diagrams
Caption: General purification workflow for crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Technical Support Center: Side Reactions of 3,4-Dimethylbenzenesulfonyl Chloride with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving 3,4-Dimethylbenzenesulfonyl chloride and various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most prevalent side reactions are hydrolysis of the sulfonyl chloride to form 3,4-dimethylbenzenesulfonic acid, and in the case of primary amines, the formation of a di-sulfonylated byproduct (di-sulfonylation).[1] The presence of moisture is a critical factor for hydrolysis, which can significantly reduce the yield of the desired product.[1][2]
Q2: How do the methyl groups on the aromatic ring of this compound affect its reactivity?
A2: The two methyl groups on the benzene ring are electron-donating, which can slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. This can result in a marginally slower rate of reaction with nucleophiles. However, this effect is generally modest, and the compound remains highly reactive.
Q3: Can I use this compound in aqueous conditions?
A3: While it is generally recommended to use anhydrous conditions to prevent hydrolysis, reactions with highly nucleophilic amines can be performed in aqueous or biphasic systems, often with high yields of the sulfonamide.[1] The success of such procedures depends on the relative rates of aminolysis and hydrolysis. For less nucleophilic substrates like alcohols, anhydrous conditions are crucial.
Q4: My reaction with a primary amine is giving a significant amount of a less polar byproduct. What is it and how can I avoid it?
A4: This is likely the di-sulfonylated product, where two molecules of the sulfonyl chloride have reacted with the primary amine.[1] To minimize this, you can adjust the stoichiometry to use a slight excess of the amine, add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C), and choose a suitable base.[3][4]
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes. This compound is a corrosive solid and is moisture-sensitive. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. Upon reaction, it releases hydrochloric acid (HCl), which is also corrosive.
Troubleshooting Guides
Issue 1: Low Yield of Sulfonamide from a Primary Amine and Presence of a Polar Impurity
Symptoms:
-
The yield of the desired sulfonamide is significantly lower than expected.
-
TLC or LC-MS analysis shows a significant amount of a polar byproduct that does not correspond to the starting materials.
Possible Cause:
-
Hydrolysis of this compound: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1]
Troubleshooting Workflow:
Troubleshooting workflow for low sulfonamide yield due to hydrolysis.
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by purchasing from a commercial supplier.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.
-
Check Reagents: Ensure that the amine and any base used are also dry.
Issue 2: Formation of a Di-Sulfonylated Byproduct with Primary Amines
Symptoms:
-
TLC analysis shows a second, less polar spot in addition to the desired mono-sulfonamide.
-
The isolated yield of the mono-sulfonamide is reduced.
Possible Cause:
-
Di-sulfonylation: Primary amines have two reactive N-H bonds, both of which can react with the sulfonyl chloride. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction conditions are too harsh.[1]
Troubleshooting Workflow:
References
Technical Support Center: Improving Sulfonylation Yields with 3,4-Dimethylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sulfonylation reactions involving 3,4-Dimethylbenzenesulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation of amines and alcohols with this compound, focusing on strategies to improve reaction yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Steric Hindrance: The two methyl groups on the benzenesulfonyl chloride and/or bulky substituents on the nucleophile (amine or alcohol) can impede the reaction. | - Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome steric repulsion.- Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.- Use a Catalyst: Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a more reactive sulfonyl-DMAP intermediate. |
| 2. Inadequate Base: The base may be too weak to effectively neutralize the HCl byproduct or too bulky, further contributing to steric hindrance. | - Select an appropriate base: For sterically hindered systems, a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. For less hindered substrates, tertiary amines like triethylamine (TEA) or pyridine are commonly used. | |
| 3. Poor Reagent Quality: this compound is susceptible to hydrolysis. | - Use fresh or purified reagent: Ensure the sulfonyl chloride is of high purity. If it has been stored for a long time, consider recrystallization or distillation.- Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products (Side Reactions) | 1. Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture leads to the formation of 3,4-Dimethylbenzenesulfonic acid. | - Rigorous exclusion of moisture: Dry solvents over appropriate drying agents and use oven-dried glassware cooled under an inert atmosphere. |
| 2. Reaction with Solvent: Nucleophilic solvents (e.g., alcohols used as solvents) can compete with the intended substrate. | - Use an inert solvent: Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally suitable choices. | |
| 3. Over-sulfonylation of Primary Amines: Formation of a di-sulfonylated product. | - Slow addition of sulfonyl chloride: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.- Use a slight excess of the amine: This can help to minimize the di-sulfonylation product. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Work-up: The presence of both organic and aqueous soluble components can make phase separation difficult. | - Use brine wash: After quenching the reaction, wash the organic layer with a saturated aqueous solution of NaCl (brine) to break emulsions.- Filter through Celite: Passing the mixture through a pad of Celite can help to remove fine particulates that stabilize emulsions. |
| 2. Co-elution of Product and Impurities: The sulfonamide/sulfonate ester product may have similar polarity to starting materials or byproducts. | - Optimize chromatography conditions: Use a different solvent system for column chromatography or consider alternative purification methods like recrystallization. |
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonylation reaction with this compound so slow compared to reactions with benzenesulfonyl chloride?
A1: The two methyl groups on the aromatic ring of this compound introduce steric hindrance around the sulfur atom. This steric bulk can slow down the approach of the nucleophile (your amine or alcohol), leading to a slower reaction rate compared to the less hindered benzenesulfonyl chloride.
Q2: What is the role of DMAP in improving the yield of my sulfonylation reaction?
A2: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with the this compound to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is a much stronger sulfonating agent than the sulfonyl chloride itself, and it can more readily react with sterically hindered amines or alcohols, thus increasing the reaction rate and overall yield.[1]
Q3: Which base should I choose for my reaction?
A3: The choice of base is critical. For sterically hindered substrates, a strong, non-nucleophilic base like DBU is often a good choice. For less demanding reactions, common bases like triethylamine (TEA) or pyridine can be used. It is important that the base can effectively scavenge the HCl generated during the reaction without competing as a nucleophile.
Q4: How can I be sure that my reagents and reaction conditions are anhydrous?
A4: To ensure an anhydrous environment, you should:
-
Oven-dry all glassware at >120 °C for several hours and cool it in a desiccator or under a stream of inert gas.
-
Use commercially available anhydrous solvents or dry them using appropriate drying agents (e.g., calcium hydride for dichloromethane, sodium/benzophenone for THF).
-
Conduct the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a balloon filled with the inert gas.
Q5: I see a significant amount of a water-soluble byproduct. What is it and how can I avoid it?
A5: This is likely 3,4-Dimethylbenzenesulfonic acid, which is formed by the hydrolysis of this compound in the presence of water. To avoid this, you must rigorously exclude moisture from your reaction, as detailed in the previous question.
Quantitative Data
The following table summarizes reported yields for sulfonylation reactions using this compound under various conditions. Due to the specificity of substrates and reaction conditions, direct comparison should be made with caution.
| Substrate | Base | Solvent | Catalyst | Temp. | Time | Yield (%) | Reference |
| 3-nitro-1H-pyrrole | DBU | CH₂Cl₂ | None | Room Temp. | Overnight | 85 | [2] |
| Amine Intermediate | Pyridine | DCM | None | Not Specified | Not Specified | 83 | [3] |
| Benzene-1,4-diamine | Not Specified | DMF | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
General Protocol for Sulfonylation of an Amine
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and the chosen base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of NH₄Cl. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol for Sulfonylation of a Sterically Hindered Amine or Alcohol with DMAP Catalysis
This protocol is adapted for substrates that show low reactivity under standard conditions.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the sterically hindered amine or alcohol (1.0 eq.), a suitable base (e.g., triethylamine or DBU, 1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous solvent (e.g., DCM or acetonitrile).
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.2 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred substrate solution at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 4-8 of the general protocol.
Visualizations
Caption: General experimental workflow for sulfonylation.
Caption: Troubleshooting decision tree for low sulfonylation yield.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5930-94-9 | 3-Nitropyrrole | Pyrroles | Ambeed.com [ambeed.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dimethylbenzenesulfonyl chloride hydrolysis and decomposition products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-dimethylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the expected hydrolysis products of this compound?
When this compound undergoes hydrolysis, the sulfonyl chloride group (-SO₂Cl) is converted to a sulfonic acid group (-SO₃H). Therefore, the expected products are 3,4-dimethylbenzenesulfonic acid and hydrochloric acid (HCl).
Q2: What is the general mechanism for the hydrolysis of this compound?
The hydrolysis of arylsulfonyl chlorides, including this compound, generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism.[1][2] In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically the rate-determining step.
Q3: How do the dimethyl substituents on the benzene ring affect the hydrolysis rate?
The two methyl groups at the 3- and 4-positions of the benzene ring are electron-donating. These groups increase the electron density on the aromatic ring and, through inductive and hyperconjugative effects, can slightly decrease the electrophilicity of the sulfur atom. This may result in a slightly slower hydrolysis rate compared to unsubstituted benzenesulfonyl chloride. However, steric effects from ortho-substituents, which are absent in this case, can sometimes lead to an unexpected acceleration of the reaction.[2]
Q4: What are the potential decomposition products of this compound?
Q5: How should this compound be stored to minimize hydrolysis and decomposition?
To minimize hydrolysis and decomposition, this compound should be stored in a cool, dry place, away from moisture.[4] It is moisture-sensitive and should be kept in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Slow or incomplete hydrolysis reaction | 1. Low reaction temperature.2. Insufficient water or high concentration of organic co-solvent.3. Poor mixing in a biphasic system. | 1. Gently warm the reaction mixture. The rate of hydrolysis is temperature-dependent.2. Increase the proportion of water in the solvent system.3. Use a phase-transfer catalyst or improve agitation to increase the interfacial area between the aqueous and organic phases. |
| Observation of unexpected byproducts | 1. Decomposition of the starting material or product.2. Side reactions with other nucleophiles present in the reaction mixture.3. Presence of impurities in the starting material. | 1. Run the reaction at a lower temperature. Analyze byproducts by LC-MS or GC-MS to identify potential decomposition pathways.2. Ensure the reaction medium is free from other nucleophilic species. Use purified solvents and reagents.3. Check the purity of the this compound starting material by a suitable analytical method like HPLC or NMR. |
| Difficulty in isolating the sulfonic acid product | 1. High solubility of the sulfonic acid in the reaction mixture.2. Formation of an emulsion during workup. | 1. If the product is water-soluble, consider isolation by evaporation of the solvent or by forming a salt with a suitable base to facilitate precipitation.2. Break the emulsion by adding a saturated brine solution or by centrifugation. |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by HPLC
Objective: To determine the rate of hydrolysis of this compound in an aqueous-organic solvent system.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Micropipettes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 10 mg/mL).
-
In a thermostated reaction vessel, prepare the desired solvent mixture (e.g., 50:50 acetonitrile:water).
-
Initiate the reaction by adding a small aliquot of the stock solution to the solvent mixture to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
Immediately withdraw a sample (t=0) and quench the reaction by diluting it with a large volume of cold acetonitrile.
-
Withdraw samples at regular time intervals and quench them in the same manner.
-
Analyze the samples by HPLC, monitoring the disappearance of the this compound peak and the appearance of the 3,4-dimethylbenzenesulfonic acid peak.
-
Plot the concentration of this compound versus time to determine the reaction kinetics.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for monitoring hydrolysis via HPLC.
Caption: Troubleshooting decision tree for slow hydrolysis reactions.
References
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with 3,4-Dimethylbenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 3,4-Dimethylbenzenesulfonyl Chloride, a reagent where steric hindrance from the two methyl groups can significantly impact reactivity.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction with this compound is extremely slow or showing no conversion. What is the primary cause?
A1: The most common cause is steric hindrance. The methyl groups at the 3- and 4-positions on the benzene ring physically obstruct the approach of nucleophiles (like alcohols or amines) to the electrophilic sulfur atom.[1][2] This steric bulk increases the activation energy of the reaction, leading to very slow reaction rates or failure to proceed under standard conditions.[1][2]
Q2: How does the choice of nucleophile affect the reaction outcome?
A2: The steric profile of the nucleophile is as critical as that of the sulfonyl chloride. Bulky nucleophiles, such as secondary alcohols or amines with large substituents, will exacerbate the steric problem, leading to significantly lower yields or requiring more aggressive reaction conditions to proceed.[2] Less hindered primary amines and alcohols will react more readily.
Q3: Are there alternative sulfonating agents that are less sterically hindered?
A3: Yes. If the steric hindrance from this compound is insurmountable for your specific substrate, consider alternatives. Reagents like p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride) are less sterically demanding and may offer a viable alternative, though their electronic properties and subsequent reactivity will differ.[3] For certain applications, aryl imidazolylsulfonates can be effective, offering good reactivity and improved stability compared to triflates.[4]
Q4: Can changing the solvent improve my reaction?
A4: Absolutely. The choice of solvent can influence reaction rates. Aprotic polar solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are often effective.[5][6] In some cases, increasing the concentration of the reactants in a suitable solvent can also improve yields.[7] For certain catalyst systems, even solvent-free conditions have been reported to be successful.[8]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonate Ester/Sulfonamide
This is the most frequent issue and is almost always linked to the combined steric hindrance of the sulfonyl chloride and the nucleophile.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Removal of excess 3,4-Dimethylbenzenesulfonyl chloride from reaction mixture
Welcome to the technical support center for handling reactions involving 3,4-dimethylbenzenesulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my reaction?
A1: Residual this compound can interfere with downstream processes and compromise the purity of your final product. It is a reactive compound that can lead to the formation of unwanted byproducts during subsequent reaction steps or purification.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common strategies involve converting the sulfonyl chloride into a more easily separable substance. These methods include:
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Quenching: Reacting the excess sulfonyl chloride with a nucleophile to form a water-soluble or highly polar compound.
-
Extractive Workup: Utilizing liquid-liquid extraction to partition the sulfonyl chloride or its byproducts into an aqueous layer.
-
Chromatography: Separating the desired product from the sulfonyl chloride and its byproducts based on differences in polarity.
-
Scavenger Resins: Employing solid-supported reagents that selectively react with and bind the excess sulfonyl chloride, allowing for its removal by simple filtration.[1]
-
Recrystallization: Purifying a solid product by dissolving it in a suitable solvent and allowing it to crystallize, leaving impurities in the solution.[2]
Q3: What is the main byproduct I should be aware of when working with this compound?
A3: The primary byproduct is 3,4-dimethylbenzenesulfonic acid, which is formed from the hydrolysis of the sulfonyl chloride in the presence of water.[3] This sulfonic acid is highly polar and typically water-soluble, especially when neutralized to its salt form, facilitating its removal during an aqueous workup.
Troubleshooting Guides
Issue 1: An oily residue remains in my organic layer after an aqueous workup.
-
Possible Cause: This is likely unreacted this compound, which is an oil and has limited solubility in water.
-
Solution: Implement a quenching step before extraction. The addition of a nucleophile will convert the sulfonyl chloride into a more water-soluble species.
Issue 2: My final product is contaminated with a highly polar, acidic impurity.
-
Possible Cause: This is most likely 3,4-dimethylbenzenesulfonic acid, the hydrolysis product.
-
Solution: Perform a wash of the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will convert the sulfonic acid into its sodium salt, which is highly soluble in the aqueous phase and will be extracted from the organic layer.
Issue 3: My product is sensitive to basic conditions, so I cannot use a strong base for quenching.
-
Possible Cause: Many organic compounds contain functional groups that are not stable in the presence of strong bases like sodium hydroxide.
-
Solution:
-
Mild Base: Use a weaker aqueous base like sodium bicarbonate for quenching.
-
Amine Quenching: Quench with a simple amine, such as aqueous ammonia or a primary/secondary amine, to form a sulfonamide that can be removed by an acidic wash.
-
Scavenger Resins: Use an amine-functionalized scavenger resin, which is a solid-supported reagent that will react with the excess sulfonyl chloride. The resin can then be removed by filtration, avoiding an aqueous workup.
-
Issue 4: The excess sulfonyl chloride is co-eluting with my product during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of this compound.
-
Solution:
-
Quench Before Chromatography: Convert the sulfonyl chloride to a more polar derivative (a sulfonic acid salt or a sulfonamide) before performing chromatography. This will significantly alter its retention factor (Rf), allowing for easier separation.
-
Optimize Chromatography Conditions: If quenching is not feasible, carefully optimize your solvent system. A less polar eluent may increase the separation between your product and the sulfonyl chloride.
-
Data Presentation
The following tables summarize the expected efficiency of common removal techniques for excess this compound. The quantitative data are illustrative estimates based on general chemical principles and may vary depending on the specific reaction conditions and the nature of the desired product.
Table 1: Comparison of Quenching Methods
| Quenching Method | Reagent | Resulting Byproduct | Removal Efficiency (Estimated) | Advantages | Disadvantages |
| Aqueous Base | Saturated NaHCO₃ (aq) | 3,4-Dimethylbenzenesulfonic acid sodium salt | >95% | Inexpensive, effective for large quantities. | Not suitable for base-sensitive products. |
| Amine Quench | Aqueous NH₃ | 3,4-Dimethylbenzenesulfonamide | >98% | Fast and highly efficient. | The resulting sulfonamide needs to be removed, typically with an acidic wash. |
| Scavenger Resin | Amine-functionalized silica or polystyrene | Resin-bound sulfonamide | >99% | High selectivity, simple filtration-based removal, suitable for sensitive products.[1] | Higher cost, may require longer reaction times. |
Table 2: Overview of Purification Strategies
| Purification Strategy | Principle | Typical Purity Achieved (Estimated) | Best For |
| Extractive Workup with Quenching | Partitioning of water-soluble byproducts into the aqueous phase. | 90-98% | Initial cleanup of most reaction mixtures. |
| Flash Column Chromatography | Separation based on polarity differences. | >98% | Isolating pure product from byproducts and unreacted starting materials. |
| Recrystallization | Purification of a crystalline solid based on solubility differences.[2] | >99% | Final purification of solid products to high purity. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate and Extractive Workup
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This minimizes the exothermic reaction during quenching.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Continue stirring for 15-30 minutes at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any remaining 3,4-dimethylbenzenesulfonic acid).
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal using a Scavenger Resin
-
Resin Addition: To the reaction mixture, add an amine-functionalized scavenger resin (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess this compound.
-
Stirring: Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the sulfonyl chloride spot. This may take from a few hours to overnight.[4]
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system for separation using TLC. A common starting point for sulfonamides is a mixture of hexanes and ethyl acetate. The desired product should ideally have an Rf value of 0.2-0.4.[5]
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: General experimental workflow for the removal of excess this compound.
Caption: Decision tree for selecting a removal method for excess this compound.
References
Common impurities in commercial 3,4-Dimethylbenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3,4-Dimethylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the chlorosulfonation of o-xylene. Impurities can arise from the starting materials, side reactions during synthesis, and degradation of the final product. The most common impurities include:
-
Isomeric Impurity: 2,3-Dimethylbenzenesulfonyl chloride is a common isomeric impurity that arises from the sulfonation of o-xylene at the alternative ortho position. The ratio of 3,4- to 2,3- isomers can vary depending on the specific manufacturing process.
-
Hydrolysis Product: 3,4-Dimethylbenzenesulfonic acid is formed by the hydrolysis of this compound in the presence of moisture.[1] Sulfonyl chlorides are generally sensitive to moisture.[2]
-
Sulfone Byproducts: Di(3,4-dimethylphenyl) sulfone can be formed as a byproduct during the sulfonation reaction.[3]
-
Residual Starting Material: Unreacted o-xylene may be present in small amounts.
-
Residual Acids: Traces of chlorosulfonic acid or sulfuric acid from the manufacturing process may remain.
Q2: How can I assess the purity of my this compound?
A2: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the main component from its less polar (e.g., o-xylene, sulfone) and more polar (e.g., sulfonic acid) impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities such as residual o-xylene and the isomeric 2,3-dimethylbenzenesulfonyl chloride.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information on the overall purity and the presence of isomeric impurities by analyzing the aromatic substitution patterns and the integration of characteristic peaks.
Q3: What are the potential impacts of these impurities on my reaction?
A3: The presence of impurities can have several negative impacts on your experiments:
-
Reduced Yield: The presence of non-reactive impurities lowers the effective concentration of the desired reagent, leading to lower yields of the target product.
-
Side Reactions: Isomeric sulfonyl chlorides will react similarly to the desired reagent, leading to a mixture of isomeric products that can be difficult to separate.
-
Complex Product Mixtures: The presence of multiple reactive impurities can lead to a complex mixture of byproducts, complicating purification and analysis.
-
Inaccurate Stoichiometry: If the purity of the reagent is not accurately known, it can lead to incorrect stoichiometric calculations, affecting reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield despite using the correct stoichiometry. | The stated purity of the commercial reagent may be inaccurate, or the reagent may have degraded upon storage. The primary impurity affecting yield is often the hydrolysis product, 3,4-dimethylbenzenesulfonic acid. | 1. Assess Purity: Before use, verify the purity of the reagent using HPLC or NMR. 2. Purify the Reagent: If significant degradation has occurred, consider purifying the reagent (see Experimental Protocols). 3. Adjust Stoichiometry: Based on the determined purity, adjust the amount of reagent used in your reaction. |
| Formation of an unexpected isomer in the product. | The commercial this compound likely contains the 2,3-dimethylbenzenesulfonyl chloride isomer. | 1. Analyze Starting Material: Use GC-MS or NMR to confirm the presence and quantify the amount of the isomeric impurity in your starting material. 2. Purification of Product: Develop a robust chromatographic method to separate the desired product isomer from the undesired one. 3. Source a Higher Purity Reagent: If isomeric purity is critical, seek a supplier that can provide a certificate of analysis with specified isomeric purity. |
| A highly polar, water-soluble byproduct is observed during workup. | This is likely 3,4-dimethylbenzenesulfonic acid, the hydrolysis product of your starting material. | 1. Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon). 2. Basic Wash: During aqueous workup, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to remove the acidic sulfonic acid impurity.[7] |
| Difficult to purify the final product; multiple spots on TLC. | This could be due to a combination of impurities in the starting material leading to a mixture of products and byproducts. | 1. Purify the Starting Material: Purifying the this compound before the reaction can significantly simplify the product mixture. 2. Optimize Reaction Conditions: Adjust reaction parameters (e.g., temperature, addition rate) to minimize side reactions. 3. Systematic Purification Strategy: Employ a multi-step purification strategy, such as a combination of aqueous washes and column chromatography. |
Summary of Common Impurities
| Impurity | Chemical Structure | Typical Origin | Potential Impact |
| 2,3-Dimethylbenzenesulfonyl chloride | C₈H₉ClO₂S | Side reaction during synthesis | Formation of isomeric products |
| 3,4-Dimethylbenzenesulfonic acid | C₈H₉O₃S | Hydrolysis of the sulfonyl chloride | Reduced yield, introduces acidity |
| Di(3,4-dimethylphenyl) sulfone | C₁₆H₁₈O₂S | Side reaction during synthesis | Non-reactive impurity, reduces yield |
| o-Xylene | C₈H₁₀ | Unreacted starting material | Non-reactive impurity, reduces yield |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is effective for removing polar impurities like the corresponding sulfonic acid.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot, anhydrous, non-polar solvent such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold, fresh solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Aqueous Workup to Remove Acidic Impurities
This procedure is useful for removing 3,4-dimethylbenzenesulfonic acid during the workup of a reaction.
-
Extraction: After your reaction is complete, quench the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will convert the sulfonic acid into its sodium salt, which is highly soluble in the aqueous phase.
-
Separation: Separate the aqueous layer.
-
Washing: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Diagrams
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,5-DIMETHYLBENZENESULFONYL CHLORIDE | 2905-27-3 [m.chemicalbook.com]
- 3. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105092754A - Method for determining sulfonate genotoxic impurity by using HPLC - Google Patents [patents.google.com]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 3,4-Dimethylbenzenesulfonyl Chloride Reaction Monitoring
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3,4-dimethylbenzenesulfonyl chloride using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the TLC analysis of reactions involving this compound, such as its conversion to a sulfonamide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | 1. Sample Overload: The spotted sample is too concentrated.[1][2] 2. Acidic/Basic Compounds: The amine reactant or sulfonamide product may interact strongly with the acidic silica gel stationary phase.[1][3] 3. Insoluble Material: Insoluble components from the reaction mixture are streaking from the baseline.[4] | 1. Dilute the sample taken from the reaction mixture before spotting it on the TLC plate.[2] 2. Add a small amount of a modifier to the mobile phase. For basic compounds (like amines), add 0.1-1% triethylamine. For acidic byproducts, adding a few drops of acetic acid may help.[1][3] 3. Ensure the aliquot taken for TLC analysis is a clear solution. |
| Spots are not separating (Similar Rf) | 1. Inappropriate Mobile Phase: The polarity of the solvent system is not optimal to resolve the starting material and product. 2. High Structural Similarity: The reactant and product may have very similar polarities.[5][6] | 1. Systematically vary the solvent ratio of your mobile phase (e.g., change from 9:1 Hexane:EtOAc to 7:3). If that fails, try a different solvent system entirely (e.g., Dichloromethane:Acetone).[5][6] 2. Always use a "co-spot" (spotting both the starting material and reaction mixture in the same lane) to help distinguish between two close spots. An elongated spot in the co-spot lane suggests two different compounds.[6][7][8] |
| No Visible Spots | 1. Not UV-Active: The compounds do not absorb UV light at the wavelength used (typically 254 nm).[9][10] 2. Sample Too Dilute: The concentration of the compound on the plate is below the detection limit. | 1. Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for oxidizing functional groups.[4][11] Anisaldehyde stains can also be effective and may produce different colors for different compounds.[6] 2. Try spotting the sample multiple times in the same location (allowing the solvent to dry in between) to increase the concentration. |
| Spot(s) Remain on the Baseline | 1. Insufficient Eluent Polarity: The mobile phase is not polar enough to move the compounds up the plate.[6][12] 2. Formation of Highly Polar Byproduct: The sulfonyl chloride may have hydrolyzed to the corresponding 3,4-dimethylbenzenesulfonic acid, which is highly polar and will have a very low Rf value.[13] | 1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[12] 2. The baseline spot can be a useful indicator of hydrolysis. Confirm its presence by comparing it to a standard if available. To avoid this, ensure the reaction is run under anhydrous conditions.[13] |
| Inconsistent Rf Values | 1. Unsaturated Chamber: The atmosphere inside the TLC chamber is not saturated with solvent vapor. 2. Changing Solvent Composition: The mobile phase composition is changing over time due to the evaporation of a more volatile component.[14] | 1. Place a piece of filter paper in the TLC chamber to act as a wick, ensuring the chamber is saturated with solvent vapor before placing the plate inside. 2. Keep the TLC chamber covered at all times. Use solvents with similar boiling points where possible.[14] Prepare fresh eluent for each run if results are critical. |
Frequently Asked Questions (FAQs)
Q1: What is a standard mobile phase for monitoring the reaction of this compound with an amine? A1: A common starting point is a binary mixture of a non-polar and a polar solvent. Hexanes and ethyl acetate (e.g., in ratios from 9:1 to 1:1) or dichloromethane and acetone are frequently used systems.[5][14] The optimal ratio will depend on the specific amine used in the reaction.
Q2: How can I visualize the spots on the TLC plate? A2: The most common non-destructive method is using a UV lamp, as the aromatic rings in the sulfonyl chloride and the resulting sulfonamide are typically UV-active.[10] For destructive visualization, a potassium permanganate (KMnO₄) stain is a versatile option that reacts with many functional groups.[4][11] If your starting material is a primary or secondary amine, a ninhydrin stain can be used to specifically track its consumption.[4][15]
Q3: What are the expected relative Rf values for the starting material, product, and potential byproducts? A3: Generally, the polarity of the compounds will increase in the following order: this compound < sulfonamide product < 3,4-dimethylbenzenesulfonic acid (hydrolysis byproduct). Therefore, you should expect the Rf values to decrease in that same order (Rf sulfonyl chloride > Rf sulfonamide > Rf sulfonic acid). The sulfonic acid is highly polar and may not move far from the baseline.[13]
Q4: What is a "co-spot" and why is it essential for reaction monitoring? A4: A co-spot is a single lane on the TLC plate where both a reference sample of the starting material and an aliquot of the reaction mixture are spotted on top of each other.[7] It is crucial for confirming the disappearance of the starting material, especially when the product's Rf is very close to that of the reactant.[6][8] If the starting material is still present, the spot in the co-spot lane will have the same Rf as the starting material reference lane.
Q5: I suspect my this compound is decomposing on the silica gel plate. What can I do? A5: Silica gel is slightly acidic and can promote the hydrolysis of reactive species like sulfonyl chlorides.[3] This can appear as a new, very polar spot (the sulfonic acid) or streaking from the origin. To mitigate this, ensure your TLC plate is dry before spotting, run the TLC promptly after spotting, and use anhydrous solvents for your mobile phase. If decomposition persists, using alumina plates (which are slightly basic) could be an alternative.[12]
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.
1. Preparation of the TLC Chamber:
-
Pour the chosen mobile phase (e.g., 7:3 hexanes:ethyl acetate) into a TLC chamber to a depth of about 0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber to line one of the walls, ensuring it is saturated with the solvent.
-
Cover the chamber with its lid and allow it to sit for 5-10 minutes to ensure the atmosphere inside is fully saturated with solvent vapor.
2. Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, equidistant points on this line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[16]
3. Spotting the Plate:
-
Prepare a dilute solution of the starting material (this compound) in a volatile solvent (like ethyl acetate).
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" mark.
-
Apply another spot of the starting material solution to the "Co" mark.
-
Using a different capillary tube, withdraw a small aliquot from the reaction mixture.
-
Spot the reaction mixture onto the "RM" mark.
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Spot the reaction mixture directly on top of the starting material spot at the "Co" mark.[7]
-
Ensure all spots are small and concentrated, allowing the solvent to evaporate completely between applications if multiple spots are needed for concentration.[16]
4. Developing the Plate:
-
Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the origin line is above the level of the solvent.
-
Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[16]
5. Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[10]
-
If necessary, use a chemical stain (e.g., dip the plate into a potassium permanganate solution) and gently heat with a heat gun to visualize the spots.[17]
-
Analyze the plate: The reaction is complete when the spot corresponding to the starting material is no longer visible in the "RM" lane. The "RM" lane should show a new spot corresponding to the product.
Workflow Diagram
Caption: Workflow for monitoring a chemical reaction using TLC.
References
- 1. chembam.com [chembam.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 13. benchchem.com [benchchem.com]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. silicycle.com [silicycle.com]
Handling moisture-sensitive reactions with 3,4-Dimethylbenzenesulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling moisture-sensitive reactions involving 3,4-Dimethylbenzenesulfonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, particularly in moisture-sensitive applications.
Issue 1: Low or No Product Yield in Sulfonylation Reaction
-
Question: I am attempting to synthesize a sulfonamide/sulfonate ester using this compound, but I am observing a low yield or no desired product. What are the possible causes and solutions?
-
Answer:
-
Moisture Contamination: The primary suspect in a failed sulfonylation reaction is the presence of water. This compound readily hydrolyzes to form the unreactive 3,4-dimethylbenzenesulfonic acid.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. All reagents should be anhydrous. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Poor Quality Reagent: The this compound may have degraded due to improper storage.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock if degradation is suspected. Store the reagent in a desiccator under an inert atmosphere.
-
-
Inadequate Temperature Control: While lower temperatures can reduce the rate of hydrolysis, the desired reaction may also be sluggish.[1]
-
Solution: Optimize the reaction temperature. If the reaction requires heating, consider adding the this compound slowly to control any exotherms and maintain a consistent temperature.[1]
-
-
Steric Hindrance: The amine or alcohol substrate may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction time or temperature, or consider using a less hindered substrate if possible. The use of a catalyst, such as a non-nucleophilic base like 2,6-lutidine, may also be beneficial.
-
-
Issue 2: Formation of a White Precipitate (Salt)
-
Question: During my reaction, a white precipitate formed. What is it and how should I handle it?
-
Answer:
-
Amine Hydrochloride Salt: When reacting this compound with an amine in the presence of a base like triethylamine or pyridine, the hydrochloride salt of the base will precipitate. This is a normal and expected byproduct.
-
Solution: The salt can be removed by filtration at the end of the reaction. Alternatively, it can be removed during the aqueous workup by washing the organic layer with water or a mild acid.
-
-
Issue 3: Presence of an Unexpected Polar Impurity
-
Question: My reaction mixture shows a polar impurity on TLC that I suspect is the hydrolyzed sulfonyl chloride. How can I confirm this and remove it?
-
Answer:
-
Identification: The polar impurity is likely 3,4-dimethylbenzenesulfonic acid. This can be confirmed by co-spotting the reaction mixture with a known standard of the sulfonic acid on a TLC plate or by LC-MS analysis.
-
Removal:
-
Aqueous Wash: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate or another mild base. The sulfonic acid will be deprotonated to form the more water-soluble sulfonate salt, which will partition into the aqueous layer.
-
Column Chromatography: If the aqueous wash is insufficient, the sulfonic acid can typically be separated from the desired product by silica gel column chromatography. Due to its high polarity, it will usually have a very low Rf value and remain at the baseline in many solvent systems.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How should I store this compound?
-
A1: It is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Q2: What solvents are recommended for reactions with this compound?
-
A2: Anhydrous aprotic solvents are preferred to minimize hydrolysis.[1] Good choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and toluene. Ensure the chosen solvent is compatible with all other reagents in the reaction.
-
-
Q3: How does pH affect the stability of this compound?
-
A3: The hydrolysis of benzenesulfonyl chlorides can occur under both neutral and alkaline conditions. Alkaline conditions can significantly accelerate the rate of hydrolysis.[1]
-
-
Q4: Can I use an aqueous workup for my reaction?
-
A4: Yes, but it should be done after the reaction is complete. The sulfonyl chloride should be removed from the water as soon as possible during the workup to prevent significant hydrolysis of any unreacted starting material.[2] In some cases, allowing the mixture to stand overnight with water before separation can lead to a decrease in yield due to hydrolysis.[2]
-
-
Q5: What are some common side products in reactions involving this compound?
-
A5: The most common side product is 3,4-dimethylbenzenesulfonic acid, formed from hydrolysis. In some cases, if the reaction is carried out at high temperatures, diphenylsulfone derivatives can be formed as byproducts.[2]
-
Data Presentation
| Compound | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Benzenesulfonyl chloride | 50% Acetone / 50% Water | 25.0 | 2.43 x 10⁻⁴ | [3] |
| p-Methylbenzenesulfonyl chloride | 50% Acetone / 50% Water | 25.0 | 1.77 x 10⁻⁴ | [3] |
| m-Nitrobenzenesulfonyl chloride | 50% Acetone / 50% Water | 25.0 | 7.33 x 10⁻⁴ | [3] |
| Benzenesulfonyl chloride | 47.5% Ethanol / 52.5% Water | 25.0 | 5.22 x 10⁻⁴ | [3] |
| p-Methylbenzenesulfonyl chloride | 47.5% Ethanol / 52.5% Water | 25.0 | 4.78 x 10⁻⁴ | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol outlines the general steps for reacting this compound with an amine to form a sulfonamide under a moisture-free atmosphere.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, dropping funnel, condenser) and magnetic stir bars should be dried in an oven at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Reaction Setup: Assemble the glassware while flushing with a gentle stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet connected to a bubbler.
-
Reagent Addition:
-
To the reaction flask, add the amine and an anhydrous aprotic solvent (e.g., dichloromethane or THF) via syringe.
-
Add a suitable base (e.g., triethylamine or pyridine, typically 1.1-1.5 equivalents) to the amine solution via syringe.
-
Dissolve this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent in a separate dry flask.
-
Slowly add the solution of this compound to the stirred amine solution at the desired reaction temperature (often 0°C to room temperature) via syringe or a dropping funnel.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any 3,4-dimethylbenzenesulfonic acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for Sulfonamide Synthesis.
References
Technical Support Center: Work-up Procedures for Reactions Involving 3,4-Dimethylbenzenesulfonyl Chloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective work-up of reactions utilizing 3,4-Dimethylbenzenesulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a reaction containing unreacted this compound?
A1: A standard aqueous work-up is the most common method. The primary goal is to hydrolyze the reactive sulfonyl chloride to the water-soluble 3,4-dimethylbenzenesulfonic acid.
-
Cooling: The reaction mixture should first be cooled to 0-5 °C in an ice bath to manage the exothermic nature of the quenching process.
-
Quenching: Slowly add a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the stirred reaction mixture. The base neutralizes the hydrochloric acid (HCl) generated during the reaction and the 3,4-dimethylbenzenesulfonic acid formed from hydrolysis. This process is often accompanied by gas evolution (CO₂), so the addition must be slow and controlled.
-
Extraction: Following the quench, the desired product is extracted from the aqueous layer using an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: The combined organic layers should be washed with water and then with brine to remove the majority of the water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: How can I remove the 3,4-dimethylbenzenesulfonic acid byproduct from my organic product?
A2: The hydrolysis of this compound results in the formation of 3,4-dimethylbenzenesulfonic acid. This acidic byproduct can often be removed with a simple basic wash during the work-up. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide will convert the sulfonic acid into its highly water-soluble sodium salt, which will then partition into the aqueous layer.
Q3: What are common side products in reactions with this compound, especially with amines?
A3: When reacting this compound with primary amines, a common side product is the di-sulfonated amine, where two sulfonyl groups are attached to the nitrogen atom. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction conditions are not carefully controlled. Another common impurity is the hydrolysis product, 3,4-dimethylbenzenesulfonic acid.
Q4: What are suitable recrystallization solvents for sulfonamides derived from this compound?
A4: The choice of recrystallization solvent is highly dependent on the specific structure of the sulfonamide product. However, common solvent systems for sulfonamides include ethanol, mixtures of ethanol and water, ethyl acetate/hexanes, and dichloromethane/hexanes. It is often beneficial to screen a range of solvents to find the optimal conditions for your specific compound.[1]
Troubleshooting Guides
Issue 1: Oily or Gummy Product After Work-up
| Possible Cause | Solution |
| Incomplete hydrolysis of unreacted this compound. | The unreacted sulfonyl chloride can be an oil. Ensure the quenching step is complete by stirring the biphasic mixture vigorously for an extended period (e.g., 30-60 minutes) after the addition of the aqueous base. Monitoring the disappearance of the sulfonyl chloride spot by TLC can confirm complete hydrolysis. |
| Presence of 3,4-dimethylbenzenesulfonic acid. | While the sulfonic acid is generally water-soluble as its salt, it can sometimes remain in the organic layer, especially if the basic wash was not efficient. Perform an additional wash with saturated aqueous sodium bicarbonate solution. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum to remove any remaining organic solvent. |
Issue 2: Low Yield of the Desired Product
| Possible Cause | Solution |
| Hydrolysis of the starting material. | This compound is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Inefficient extraction. | The product may have some water solubility. Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous layer. |
| Loss of product during purification. | Optimize the purification method. If using column chromatography, ensure the chosen solvent system provides good separation. For recrystallization, avoid using an excessive amount of solvent. |
Issue 3: Persistent Impurities in the Final Product
| Possible Cause | Solution |
| Formation of di-sulfonated byproduct (with primary amines). | This can be minimized by using a slight excess of the amine relative to the sulfonyl chloride and by adding the sulfonyl chloride solution slowly to the amine solution. Purification by column chromatography is often necessary to separate the mono- and di-sulfonated products. |
| Unreacted starting amine or alcohol. | If the product is not amine- or acid-sensitive, a wash with dilute acid (for unreacted amine) or dilute base (for unreacted alcohol/phenol) can be effective. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1 M HCl (to remove excess amine and base), followed by saturated aqueous NaHCO₃ solution (to remove 3,4-dimethylbenzenesulfonic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for sulfonamide/sulfonate ester synthesis and work-up.
Caption: Troubleshooting logic for an oily or impure product after initial work-up.
Quantitative Data Summary
| Property | Solvent/Condition | Value | Notes |
| Solubility | Water | Reacts | Hydrolyzes to benzenesulfonic acid.[2] |
| Organic Solvents | Soluble | Generally soluble in common organic solvents like ethers, and chlorinated solvents.[2] | |
| Hydrolysis Rate | Neutral Water | Slow at cold temperatures, faster with heat. | The rate of hydrolysis is temperature-dependent.[2] |
| Alkaline Conditions | Faster than in neutral water. | The hydrolysis is accelerated by base. |
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 3,4-Dimethylbenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the rigorous characterization of reactive intermediates like 3,4-Dimethylbenzenesulfonyl chloride is fundamental to ensuring the quality, consistency, and safety of synthesized compounds. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of this compound, complete with performance data and detailed experimental protocols.
The selection of an appropriate analytical method hinges on the specific objective, whether it is confirming the molecular structure, quantifying the purity of a sample, or identifying potential impurities. The principal methods for characterizing this compound include spectroscopic techniques for structural identification (NMR, IR, and MS) and chromatographic and titrimetric methods for quantitative analysis and purity determination (HPLC, GC-MS, and Titrimetry).
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of various analytical methods for the analysis of aromatic sulfonyl chlorides. While specific data for this compound is not extensively published, these values represent the expected performance for this class of compounds.
| Parameter | HPLC-UV | GC-MS | Titrimetry | ¹H NMR / ¹³C NMR | FTIR |
| Primary Use | Purity, Quantification | Purity, Impurity ID | Assay (Total Acidity) | Structure Elucidation | Functional Group ID |
| Linearity (R²) | > 0.999 | > 0.99 | N/A | N/A | N/A |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | N/A | N/A |
| Precision (%RSD) | < 2% | < 5% | < 1% | N/A | N/A |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.1% | N/A | N/A |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | N/A | N/A | N/A |
| Sample Throughput | High | Medium | Low | Medium | High |
| Instrumentation Cost | Medium | High | Low | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of this compound by identifying the chemical environment and connectivity of its protons and carbon atoms.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign protons to the aromatic ring and the methyl groups. Expected signals include three aromatic protons and two singlets for the methyl groups.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled sequence.
-
Number of Scans: 512-2048, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Analysis: Identify the number of unique carbon signals. Assign the chemical shifts to the aromatic carbons (including the carbon attached to the sulfonyl group) and the methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrument: An FTIR spectrometer with an ATR accessory or a sample holder for KBr pellets.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands. Key expected peaks include:
-
~1370 cm⁻¹ and ~1180 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl chloride group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl groups.
-
~1600-1450 cm⁻¹: Aromatic C=C stretching.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities. Due to the reactivity of the sulfonyl chloride, derivatization may be necessary for improved stability and detection.
Protocol (with derivatization):
-
Derivatization:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Dissolve in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a solution of an amine (e.g., benzylamine or diethylamine) to convert the sulfonyl chloride to its more stable sulfonamide derivative.
-
Allow the reaction to proceed to completion (e.g., heat at 60°C for 30 minutes).
-
Dilute the reaction mixture to a suitable concentration for HPLC analysis.
-
-
Instrument: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of the derivatized this compound of known concentrations.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Calculate the purity of the original sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and identify volatile impurities in this compound. Derivatization is often employed to improve thermal stability and chromatographic performance.[1]
Protocol (with derivatization):
-
Derivatization: Follow a similar derivatization procedure as for HPLC to form the corresponding sulfonamide.
-
Instrument: A GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Split or splitless, depending on the concentration.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the main peak corresponding to the derivatized this compound and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the relative peak areas.
Titrimetry
Objective: To determine the total sulfonyl chloride content in a sample. This method is based on the reaction of the sulfonyl chloride with a nucleophile.
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample into an Erlenmeyer flask.
-
Reaction:
-
Add a known excess of a nucleophilic reagent solution, such as a standard solution of benzyl mercaptan in dimethylformamide.
-
Allow the reaction to proceed, which forms a sulfinic acid.
-
-
Titration:
-
Mask the residual mercaptan by adding acrylonitrile in an alkaline medium.
-
Titrate the resulting sulfinic acid with a standardized solution of an oxidizing agent, such as cerium(IV) sulfate, using a suitable indicator (e.g., ferroin) or potentiometrically.
-
-
Calculation: The amount of sulfonyl chloride in the original sample is calculated based on the stoichiometry of the reaction and the volume of titrant consumed.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for the characterization of this compound.
Caption: Method selection based on analytical objective.
References
A Comparative Guide to Purity Analysis of 3,4-Dimethylbenzenesulfonyl Chloride: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability of synthetic outcomes and the safety of final products. 3,4-Dimethylbenzenesulfonyl chloride is a key intermediate in the synthesis of various organic compounds, including sulfonamides. Its inherent reactivity, particularly its susceptibility to hydrolysis, makes accurate purity assessment a critical but challenging task. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.
Chromatographic techniques are essential for the purity assessment of sulfonyl chlorides, allowing for the separation and quantification of the main component from its potential impurities.[1] While several methods exist, HPLC and GC are the most powerful for quantitative analysis.[1]
Comparison of Primary Analytical Techniques
The choice between HPLC and GC-MS depends on the specific analytical requirements, such as the thermal stability of the analyte and the desired level of structural information for impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[1] For sulfonyl chlorides, Reversed-Phase HPLC (RP-HPLC) is commonly employed. Due to the high reactivity of the sulfonyl chloride group, derivatization is often used to create a more stable derivative for accurate quantification.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A high-resolution technique ideal for volatile and thermally stable compounds.[1] Direct analysis of sulfonyl chlorides by GC can be challenging due to potential degradation in the hot injector.[4] Therefore, a common strategy involves derivatization to form a more stable and volatile sulfonamide, which can then be readily analyzed.[1] The coupling with a mass spectrometer provides definitive identification of impurities.
Experimental Protocols
Detailed methodologies for both RP-HPLC and GC-MS analysis are provided below.
Method 1: Reversed-Phase HPLC (RP-HPLC) with Derivatization
This method involves the conversion of the reactive this compound into a stable sulfonamide derivative prior to analysis, ensuring robust and reproducible quantification.
1. Sample and Standard Preparation (Derivatization):
- Standard Solutions: Accurately weigh and dissolve this compound reference standard in aprotic solvent (e.g., acetonitrile). Prepare a series of standard solutions at known concentrations.
- Sample Solution: Accurately weigh the this compound sample and dissolve in the same aprotic solvent to a concentration that falls within the linear range of the standards.
- Derivatization: To an aliquot of each standard and sample solution, add a solution of an amine (e.g., benzylamine or diethylamine) in acetonitrile.[1][5] Allow the reaction to proceed to completion at room temperature. This converts the sulfonyl chloride to its corresponding stable sulfonamide derivative.
- Dilute the derivatized solutions with the mobile phase to the final target concentration.
2. Instrumental Parameters:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
- Mobile Phase: A gradient or isocratic mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.[1]
- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.[1]
- UV Detection: Wavelength set for maximum absorbance of the sulfonamide derivative (typically determined by UV scan).
3. Data Analysis:
- Generate a calibration curve by plotting the peak area of the derivatized standard solutions against their concentrations.
- Determine the concentration of the derivatized analyte in the sample solution by interpolating its peak area on the calibration curve.[1]
- Calculate the purity of this compound in the original sample by area normalization (% Area = [Peak Area of Main Compound / Total Peak Area] x 100).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method also utilizes derivatization to enhance thermal stability and allows for the definitive identification of impurities through mass spectral data.
1. Sample Preparation (Derivatization):
- Accurately weigh a known amount of the this compound sample into a vial.
- Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).[1]
- Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding stable N,N-diethyl-3,4-dimethylbenzenesulfonamide.[1]
- Allow the reaction to proceed to completion.
- Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
2. Instrumental Parameters:
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms or equivalent).[1]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
- Injector Temperature: 250 °C (optimization may be required).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.
3. Data Analysis:
- Identify the main peak corresponding to the derivatized 3,4-Dimethylbenzenesulfonamide by its retention time and mass spectrum.
- Identify impurity peaks by analyzing their respective mass spectra. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and loss of SO₂.[1]
- Calculate the relative purity by peak area percentage from the total ion chromatogram (TIC).
Data Presentation
The following table summarizes hypothetical purity analysis results for a batch of this compound using the two described methods.
| Compound | Retention Time (HPLC) | Area % (HPLC) | Retention Time (GC) | Area % (GC-MS) | Method of Identification |
| N-benzyl-3,4-dimethylbenzenesulfonamide | 12.5 min | 98.5% | - | - | Comparison with Standard |
| N,N-diethyl-3,4-dimethylbenzenesulfonamide | - | - | 10.8 min | 98.6% | RT and Mass Spectrum |
| Impurity 1: 3,4-Dimethylbenzenesulfonic acid | 4.2 min | 1.1% | - (non-volatile) | - | Comparison with Standard |
| Impurity 2: N-benzyl-2,5-dimethylbenzenesulfonamide | 11.9 min | 0.4% | - | - | Inferred from RT |
| Impurity 2: N,N-diethyl-2,5-dimethylbenzenesulfonamide | - | - | 10.5 min | 0.4% | Mass Spectrum |
Visualization of Workflows
Diagrams created using Graphviz help to visualize the experimental workflows and the logical relationship between the analytical techniques.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Logical Flow for Selecting an Analytical Method.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound, provided that a derivatization step is incorporated to handle the reactive nature of the sulfonyl chloride group.
-
RP-HPLC with derivatization is an excellent choice for routine quality control, offering high precision, accuracy, and suitability for compounds that may be thermally unstable.[6]
-
GC-MS with derivatization provides superior specificity and is the preferred method when the definitive identification of volatile impurities is required.[1] The mass spectral data offers invaluable structural information that is not available with standard UV detection in HPLC.
Ultimately, the selection of the analytical technique should be guided by the specific goals of the analysis.[1] For routine purity checks, HPLC is often sufficient and widely available. For in-depth impurity profiling and investigational work, the specificity of GC-MS is indispensable.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to GC-MS Analysis of 3,4-Dimethylbenzenesulfonyl Chloride Reaction Products
For Immediate Publication
Shanghai, China – December 30, 2025 – For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products of 3,4-Dimethylbenzenesulfonyl chloride, offering a comparative look at alternative methods and supported by experimental data.
This compound is a key reagent in organic synthesis, primarily used to introduce the 3,4-dimethylbenzenesulfonyl group into molecules. Its reactions with nucleophiles, such as primary and secondary amines, yield sulfonamides, while reactions with alcohols produce sulfonate esters. The analysis of the resulting product mixture is crucial for reaction monitoring, yield determination, and impurity profiling. GC-MS stands out as a powerful analytical technique for this purpose, particularly for volatile and thermally stable derivatives.
Comparative Analysis of Analytical Techniques
While GC-MS is a robust method, other techniques offer distinct advantages for the analysis of this compound reaction products. The choice of analytical method often depends on the specific properties of the analytes and the research objectives.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Best Suited For | Volatile and thermally stable sulfonamides and sulfonate esters. | Non-volatile, thermally labile, or highly polar compounds.[1] | Complex mixtures requiring high sensitivity and selectivity for quantification and identification.[1] | Unambiguous structural elucidation and purity assessment. |
| Sample Preparation | May require derivatization to increase volatility and thermal stability.[1] | Generally simpler, involving dissolution in a suitable solvent. | Similar to HPLC, requires filtration and dissolution. | Requires dissolution in a deuterated solvent. |
| Sensitivity | High, often in the ppm range.[2] | Moderate, dependent on the detector (e.g., UV, RID). | Very high, capable of detecting compounds at trace levels (ng/mL to pg/mL). | Lower sensitivity compared to mass spectrometry-based techniques. |
| Key Advantages | High separation efficiency, provides structural information through fragmentation patterns.[3] | Broad applicability, non-destructive.[3] | Excellent for complex matrices, provides both quantitative and structural data.[2] | Provides definitive structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds.[3] | Lower resolution than GC for some applications, less structural information from common detectors. | Higher cost and complexity. | Lower throughput, less suitable for complex mixture analysis without prior separation. |
GC-MS Data Presentation: Reaction with a Primary Amine
The reaction of this compound with a primary amine, such as benzylamine, yields N-benzyl-3,4-dimethylbenzenesulfonamide. The following table summarizes the expected GC-MS data for the main product and potential side products.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| N-benzyl-3,4-dimethylbenzenesulfonamide | ~15.2 | 275 | 184, 155, 123, 91 |
| 3,4-Dimethylbenzenesulfonic acid | Varies (derivatization needed) | - | - |
| Unreacted Benzylamine | ~5.8 | 107 | 106, 79, 77 |
| Unreacted this compound | ~10.5 | 204/206 | 139, 105, 91, 65 |
Note: Retention times and fragmentation patterns are representative and can vary based on the specific GC-MS conditions and the amine used in the reaction.
The mass spectrometry of sulfonamides often involves characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides is the loss of SO2. The cleavage of the S-N bond is also a prevalent fragmentation route.[4]
Experimental Protocols
Synthesis of N-benzyl-3,4-dimethylbenzenesulfonamide (A Representative Sulfonamide)
-
In a round-bottom flask, dissolve benzylamine (1.0 mmol) in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine (1.1 mmol), to the solution.
-
Slowly add this compound (1.0 mmol) to the stirred solution at room temperature.
-
Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
GC-MS Analysis Protocol
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture or purified product.
-
Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform a derivatization step. For example, to analyze the unreacted 3,4-Dimethylbenzenesulfonic acid, it can be esterified with a reagent like diazomethane to form a more volatile methyl ester.
-
Dilute the solution to an appropriate concentration for GC-MS analysis (e.g., 100 µg/mL).
Instrument Parameters:
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Visualizing the Workflow and Reaction Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow from synthesis to GC-MS analysis.
Caption: Potential reaction pathways of this compound.
References
A Comparative Spectroscopic Guide to 3,4-Dimethylbenzenesulfonyl Chloride and its Alternatives for Researchers
For professionals in research, drug development, and chemical synthesis, a thorough understanding of the spectral characteristics of key reagents is paramount. This guide provides a comparative analysis of the spectral data for 3,4-Dimethylbenzenesulfonyl chloride, a versatile sulfonylating agent, and two common alternatives: p-Toluenesulfonyl chloride and Benzenesulfonyl chloride. This objective comparison, supported by experimental data, aims to facilitate compound identification, purity assessment, and reaction monitoring.
At a Glance: Key Spectral Data Comparison
The following tables summarize the key spectral features of this compound and its structural analogs. This data is essential for distinguishing between these compounds in a laboratory setting.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Aromatic Protons | Methyl Protons |
| This compound | 7.72 (d, J=8.0 Hz, 1H), 7.63 (s, 1H), 7.31 (d, J=8.0 Hz, 1H) | 2.34 (s, 6H) |
| p-Toluenesulfonyl chloride [1][2] | 7.78 (d, J=8.4 Hz, 2H), 7.38 (d, J=8.4 Hz, 2H) | 2.46 (s, 3H) |
| Benzenesulfonyl chloride [3][4] | 7.95-7.92 (m, 2H), 7.70-7.65 (m, 1H), 7.60-7.55 (m, 2H) | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Aromatic Carbons | Methyl Carbons | C-S Carbon |
| This compound | 145.2, 139.8, 134.7, 130.8, 128.1, 126.2 | 20.1, 19.8 | 138.5 |
| p-Toluenesulfonyl chloride | 145.5, 134.8, 130.0, 127.8 | 21.7 | 142.3 |
| Benzenesulfonyl chloride [4][5] | 142.8, 134.2, 129.5, 127.5 | - | 139.9 |
Table 3: FTIR Spectral Data (cm⁻¹)
| Compound | S=O Stretch (asymm/symm) | C=C Aromatic Stretch | C-H Aromatic Stretch |
| This compound | ~1370 / ~1170 | ~1600, ~1480 | ~3050 |
| p-Toluenesulfonyl chloride | 1375 / 1178 | 1597, 1495 | 3068 |
| Benzenesulfonyl chloride [6][7] | 1385 / 1180 | 1583, 1478 | 3070 |
Table 4: Mass Spectrometry Data (EI-MS, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 204/206 | 139 [M-SO₂Cl]⁺, 91 [C₇H₇]⁺ |
| p-Toluenesulfonyl chloride | 190/192 | 155 [M-Cl]⁺, 91 [C₇H₇]⁺ |
| Benzenesulfonyl chloride [4][8] | 176/178 | 141 [M-Cl]⁺, 77 [C₆H₅]⁺ |
Experimental Protocols
Standardized experimental procedures are crucial for obtaining reproducible and comparable spectral data. Below are detailed methodologies for the key analytical techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the sulfonyl chloride derivative.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sulfonyl chloride in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Data Analysis: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the proton signals and assign the peaks based on their chemical shifts and coupling patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation:
-
For solids (p-Toluenesulfonyl chloride): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
For liquids (Benzenesulfonyl chloride) or low-melting solids (this compound): A thin film can be prepared by placing a drop of the sample between two salt (NaCl or KBr) plates.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The acquired spectrum should be background-subtracted. Identify the characteristic absorption bands for the sulfonyl chloride group (S=O stretches) and the aromatic ring.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak ([M]⁺), which will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Analyze the major fragment ions to confirm the structure.
Workflow and Structural Comparison
The following diagrams illustrate the general workflow for spectral analysis and the structural relationships between the compared compounds.
Caption: Workflow for Spectroscopic Analysis of Sulfonyl Chlorides.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]
- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]
- 6. Benzenesulfonyl chloride(98-09-9) IR Spectrum [chemicalbook.com]
- 7. Benzenesulfonyl chloride [webbook.nist.gov]
- 8. Benzenesulfonyl chloride [webbook.nist.gov]
A Comparative Guide to the Quantitative Analysis of 3,4-Dimethylbenzenesulfonyl Chloride and Its Alternatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the accurate quantitative analysis of sulfonyl chlorides is paramount for ensuring the integrity and efficacy of synthesized compounds. This guide provides a comprehensive comparison of analytical methodologies for 3,4-Dimethylbenzenesulfonyl chloride and its common alternatives, benzenesulfonyl chloride and p-toluenesulfonyl chloride. These reagents are pivotal as intermediates and derivatizing agents in drug development. This report details various analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for sulfonyl chlorides is dictated by the analyte's properties, the sample matrix, and the desired sensitivity and accuracy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods for the quantitative analysis of these compounds.
Table 1: Comparison of HPLC and GC-MS Methods for Sulfonyl Chloride Analysis
| Parameter | HPLC | GC-MS |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and mass-to-charge ratio of ionized fragments. |
| Applicability | Suitable for a wide range of sulfonyl chlorides, including thermally labile and non-volatile compounds. | Best for volatile and thermally stable sulfonyl chlorides. Derivatization may be required for less volatile compounds.[1] |
| Sensitivity | High, with UV or MS detection. | Very high, especially with selected ion monitoring (SIM). |
| Selectivity | Good, can be enhanced with selective detectors (e.g., DAD, MS). | Excellent, provides structural information for identification. |
| Sample Preparation | Often involves dissolution in a suitable solvent and filtration. | May require derivatization to improve volatility and stability.[1] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound and its alternatives. It is important to note that specific values can vary based on the experimental conditions and instrumentation.
Table 2: HPLC Analysis Data
| Compound | Retention Time (min) | Column | Mobile Phase | LOD | LOQ | Linearity (r²) |
| This compound | Data not readily available in literature | C18 | Acetonitrile/Water | N/A | N/A | N/A |
| Benzenesulfonyl chloride | ~5.9[2] | C18 | Acetonitrile/Water with 0.05% Trifluoroacetic Acid (gradient) | Dependent on method | Dependent on method | >0.99[2] |
| p-Toluenesulfonyl chloride | Variable | Newcrom R1 | Acetonitrile/Water with Phosphoric Acid | Dependent on method | Dependent on method | >0.995[3] |
Table 3: GC-MS Analysis Data
| Compound | Retention Time (min) | Key m/z Fragments | Column | LOD (µg/L) | LOQ (µg/L) | Linearity (r) |
| This compound | Data not readily available in literature | Expected: 204 (M+), 139, 105, 91 | DB-5ms or similar | N/A | N/A | N/A |
| Benzenesulfonyl chloride | Variable | 176 (M+), 141, 111, 77 | DB-5ms or similar | Dependent on method | Dependent on method | Dependent on method |
| p-Toluenesulfonyl chloride | Variable | 190 (M+), 155, 91, 65 | DB-5ms or similar | 0.4 - 0.8[3] | 1.3 - 2.7[3] | >0.995[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for HPLC and GC-MS analysis of sulfonyl chlorides.
HPLC Method for Aromatic Sulfonyl Chlorides
This protocol is a general guideline and may require optimization for specific instruments and analytes.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sulfonyl chloride standard or sample.
-
Dissolve in 10 mL of acetonitrile to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm or as optimized for the specific compound.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
GC-MS Method for Aromatic Sulfonyl Chlorides
This protocol may require derivatization for certain sulfonyl chlorides to enhance stability and volatility.[1]
1. Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the sulfonyl chloride sample.
-
Dissolve in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., an amine like diethylamine) to convert the sulfonyl chloride to a more stable sulfonamide.
-
Allow the reaction to complete.
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
3. Data Analysis:
-
Identify the compound based on its retention time and mass spectrum.
-
For quantification, create a calibration curve using the peak areas of the target ion from the standard solutions.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the quantitative analysis of sulfonyl chlorides.
References
- 1. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 3. GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals - EXPEC TECHNOLOGY [en.expec-tech.com]
A Comparative Guide to the X-ray Crystallography of Benzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of various substituted benzenesulfonyl chloride derivatives. Due to the limited availability of crystallographic data for 3,4-dimethylbenzenesulfonyl chloride derivatives, this guide presents data from structurally related compounds to offer insights into their solid-state structures and provide a basis for comparison.
Performance Comparison of Benzenesulfonyl Derivatives in Crystallography
The suitability of a benzenesulfonyl chloride derivative for X-ray crystallography is determined by its ability to form high-quality, single crystals. The substitution pattern on the phenyl ring significantly influences the intermolecular interactions, which in turn dictates the crystal packing and quality. Below is a summary of crystallographic data for several benzenesulfonyl chloride derivatives, offering a comparative look at their structural parameters.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| N-(3,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide | C₁₄H₁₃Cl₂NO₂S | Monoclinic | P2₁/n | 8.8046 | 9.2688 | 18.947 | 90 | 99.644 | 90 | 1524.4 | [1] |
| 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide | C₁₃H₁₀Cl₃NO₂S | Monoclinic | P2₁/c | 14.563 | 10.033 | 10.162 | 90 | 92.60 | 90 | 1483.2 | [2] |
| N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | C₁₆H₁₉NO₂S | Triclinic | P-1 | 8.225 | 8.423 | 10.992 | 85.58 | 88.97 | 84.43 | 755.62 | [3] |
| N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide | C₁₃H₁₁Cl₂NO₂S | Monoclinic | P2₁/c | 9.543 | 13.628 | 10.893 | 90 | 94.85 | 90 | 1411.6 | [4] |
| N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide | C₁₃H₁₁Cl₂NO₂S | Monoclinic | P2₁/n | 5.0456 | 17.128 | 16.540 | 90 | 97.13 | 90 | 1418.4 | [5] |
| N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide | C₁₃H₁₁Cl₂NO₂S | Monoclinic | P2₁/c | 6.7388 | 8.9627 | 22.944 | 90 | 91.801 | 90 | 1385.1 | [6] |
| 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide | C₁₅H₁₇NO₂S | Monoclinic | P2₁/c | 10.623 | 10.770 | 25.513 | 90 | 97.927 | 90 | 2891.0 | [7] |
| 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide | C₁₅H₁₇NO₂S | Monoclinic | P2₁/c | 9.110 | 15.367 | 10.422 | 90 | 104.05 | 90 | 1415.4 | [8] |
| N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide | C₁₄H₁₃Cl₂NO₂S | Triclinic | P-1 | 8.2407 | 8.3418 | 10.849 | 84.59 | 89.06 | 85.07 | 739.69 | [9] |
Experimental Protocols
General Synthesis of N-Aryl-benzenesulfonamide Derivatives
The synthesis of N-aryl-benzenesulfonamide derivatives generally involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.[10]
Materials:
-
Substituted benzenesulfonyl chloride (e.g., 2,4-dimethylbenzenesulfonyl chloride)
-
Substituted aniline (e.g., 3,4-dichloroaniline)
-
Solvent (e.g., chloroform, pyridine)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the substituted benzenesulfonyl chloride in a suitable solvent.
-
Add the substituted aniline to the solution, often in a stoichiometric ratio.
-
The reaction mixture may be heated (e.g., boiled for a short period) to drive the reaction to completion.[1][2]
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the crude product.[4]
-
The solid product is collected by filtration (e.g., suction filtration) and washed thoroughly with cold water.[5]
-
The crude product is then purified by recrystallization, typically from a solvent like ethanol, to obtain crystals suitable for X-ray diffraction.[7]
Single-Crystal X-ray Diffraction
The determination of the molecular structure is achieved through single-crystal X-ray diffraction.
Crystal Mounting:
-
A suitable single crystal (ideally 0.1-0.3 mm in all dimensions) is selected under a microscope.[11]
-
The crystal is mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.
Data Collection:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector (e.g., CCD or CMOS) as the crystal is rotated.[12]
-
A complete dataset is collected by rotating the crystal through a specific angular range.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates and other parameters.
Visualizations
Caption: Workflow for X-ray Crystallography of Small Molecules.
References
- 1. N-(3,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
Purity Assessment of Synthesized 3,4-Dimethylbenzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity assessment of synthesized 3,4-Dimethylbenzenesulfonyl chloride against its common alternative, 2,4-Dimethylbenzenesulfonyl chloride. The performance of various analytical techniques is evaluated, supported by representative experimental data and detailed methodologies to aid in the selection and implementation of robust purity determination protocols.
Introduction
This compound is a crucial reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry and drug development. The purity of this sulfonyl chloride is paramount as impurities can lead to side reactions, lower yields, and the introduction of potentially harmful substances in the final active pharmaceutical ingredient (API). The primary impurity of concern is the corresponding 3,4-dimethylbenzenesulfonic acid, which can form via hydrolysis. This guide outlines the common methods for synthesizing this compound and provides a comparative analysis of its purity against a key alternative, 2,4-Dimethylbenzenesulfonyl chloride.
Synthesis and Potential Impurities
The most common method for the synthesis of this compound is the chlorosulfonation of o-xylene. This reaction is known to produce isomeric impurities, with the primary side product being 2,3-dimethylbenzenesulfonyl chloride. The primary impurity resulting from degradation is 3,4-dimethylbenzenesulfonic acid, formed by the hydrolysis of the sulfonyl chloride group. Careful control of reaction conditions and rigorous purification are essential to minimize these impurities.
Similarly, 2,4-Dimethylbenzenesulfonyl chloride is typically synthesized via the chlorosulfonation of m-xylene.[1] This synthesis can also lead to isomeric impurities and the corresponding sulfonic acid upon exposure to moisture.[2]
Common Impurities in Dimethylbenzenesulfonyl Chloride Synthesis:
-
Isomeric Dimethylbenzenesulfonyl Chlorides: Formation of other isomers depending on the starting xylene.
-
Corresponding Dimethylbenzenesulfonic Acid: Resulting from hydrolysis of the sulfonyl chloride.
-
Residual Starting Material (Xylene): Incomplete reaction.
-
Di- and Polysulfonated Products: Overreaction with the sulfonating agent.
-
Chlorinated Xylenes: Side reactions during chlorosulfonation.
Comparative Purity Analysis
The purity of synthesized this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. Commercially available this compound and 2,4-Dimethylbenzenesulfonyl chloride often have a stated purity of 95-97%.[3]
Data Presentation
| Parameter | This compound (Synthesized) | 2,4-Dimethylbenzenesulfonyl Chloride (Alternative) |
| Typical Purity (Commercial) | 95-97% | 97% |
| Reported Purity (Synthesized) | >95% (expected) | >95%[1] |
| Primary Impurity | 3,4-Dimethylbenzenesulfonic acid | 2,4-Dimethylbenzenesulfonic acid[2] |
| Potential Isomeric Impurities | 2,3-Dimethylbenzenesulfonyl chloride | Isomers from m-xylene sulfonation |
Experimental Protocols
Accurate purity assessment relies on validated analytical methods. The following are detailed protocols for the most common techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of sulfonyl chlorides and detecting non-volatile impurities like the corresponding sulfonic acids.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[4]
-
Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts. Due to the thermal lability of sulfonyl chlorides, derivatization to the more stable sulfonamides is often recommended for accurate quantification.[5]
Methodology:
-
Sample Preparation (with Derivatization):
-
Accurately weigh about 5 mg of the sulfonyl chloride into a vial.
-
Dissolve in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add a solution of a secondary amine (e.g., diethylamine) in excess to convert the sulfonyl chloride to its corresponding sulfonamide.
-
Allow the reaction to proceed to completion (can be monitored by TLC).
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
-
-
Instrumental Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized 3,4-dimethylbenzenesulfonamide and any impurity peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each impurity to aid in its identification.
-
Calculate the relative purity by comparing the peak area of the main product to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural confirmation and for detecting and quantifying impurities without the need for reference standards (qNMR).
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound into an NMR tube.
-
Add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Add approximately 0.7 mL of a deuterated aprotic solvent (e.g., CDCl₃).
-
Ensure the sample and internal standard are completely dissolved.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons of this compound and the internal standard.
-
Identify signals that do not correspond to the product, solvent, or internal standard as impurities. The chemical shifts and coupling patterns of these signals can help in identifying the impurities. For example, the presence of 3,4-dimethylbenzenesulfonic acid would likely show broader aromatic signals and the absence of the sulfonyl chloride reactivity.
-
Calculate the purity of the sample based on the relative integrals of the product and the internal standard.
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of synthesized this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive purity analysis.
Conclusion
The purity of synthesized this compound is critical for its application in research and drug development. A multi-technique approach to purity assessment is highly recommended. HPLC is ideal for quantifying the primary product and non-volatile impurities such as the corresponding sulfonic acid. GC-MS, particularly after derivatization, provides excellent separation and identification of volatile and isomeric impurities. NMR spectroscopy offers unambiguous structural confirmation and a powerful method for quantitative analysis without the need for specific impurity standards. When compared to its common alternative, 2,4-Dimethylbenzenesulfonyl chloride, both can be synthesized to high purity (>95%), and the choice between them may depend on the specific synthetic route and the impurity profile that can be tolerated for the intended application.
References
- 1. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of 3,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 3,4-dimethylbenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The two main strategies, direct chlorosulfonation of o-xylene and a two-step process involving the formation and subsequent chlorination of 3,4-dimethylbenzenesulfonic acid, are evaluated based on experimental data to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound can be efficiently achieved through two principal pathways. The direct chlorosulfonation of o-xylene offers a streamlined, one-step process with high potential yields. However, this method requires careful control of reaction conditions to minimize the formation of isomeric byproducts. The two-step approach, which proceeds via a sulfonic acid intermediate, provides greater control over isomer purity. This pathway allows for the isolation and purification of 3,4-dimethylbenzenesulfonic acid before its conversion to the final product using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride. The choice between these routes will depend on the desired scale, purity requirements, and available starting materials and reagents.
Comparison of Synthetic Routes
| Parameter | Direct Chlorosulfonation | Two-Step Synthesis via Sulfonic Acid |
| Starting Material | o-Xylene | o-Xylene |
| Key Reagents | Chlorosulfonic acid | 1. Sulfuric acid or SO32. Thionyl chloride or Phosphorus pentachloride |
| Number of Steps | 1 | 2 |
| Typical Yield | 85-90% (estimated for 3,4-isomer based on 2,4-isomer synthesis) | Sulfonation: >95%Chlorination: 75-87% |
| Reaction Temperature | 10-20°C | Sulfonation: 110-145°CChlorination (SOCl₂): ~60°CChlorination (PCl₅): 170-180°C |
| Reaction Time | 1-2 hours | Sulfonation: VariableChlorination (SOCl₂): 2-5 hoursChlorination (PCl₅): ~15 hours |
| Key Advantages | - Fewer steps- High throughput | - Higher isomer purity- Milder chlorination conditions possible |
| Key Disadvantages | - Potential for isomeric impurities- Use of highly corrosive chlorosulfonic acid | - More steps, longer overall process- High-temperature chlorination with PCl₅ |
Experimental Protocols
Route 1: Direct Chlorosulfonation of o-Xylene
This protocol is adapted from the synthesis of the isomeric 2,4-dimethylbenzenesulfonyl chloride due to the limited availability of a direct procedure for the 3,4-isomer.
Procedure:
-
In a 50 L reaction kettle, 2.65 kg of o-xylene is added.
-
With stirring, 0.05 kg of anhydrous potassium sulfate is added.
-
The reaction mixture is cooled to 10-15°C using an ice-water bath.
-
Chlorosulfonic acid (3.25 kg) is slowly added dropwise from a dropping funnel, maintaining the reaction temperature at 15-20°C.
-
After the addition is complete, the reaction is allowed to proceed at 20°C for 0.5 hours.
-
The reaction mixture is then slowly added to 25 kg of an ice-water mixture with stirring, keeping the temperature below 15°C.
-
After holding for 1 hour, the mixture is transferred to a separatory funnel and allowed to stand for 1 hour.
-
The lower organic layer containing the product is separated. The expected yield is in the range of 85-90%.
Route 2: Two-Step Synthesis via 3,4-Dimethylbenzenesulfonic Acid
Step 2a: Synthesis of 3,4-Dimethylbenzenesulfonic Acid
This procedure is based on the reactive adsorption of o-xylene onto a solid-supported sulfonic acid catalyst, which yields 3,4-dimethylbenzenesulfonic acid upon extraction.[1][2]
Procedure:
-
Gaseous o-xylene is passed through a packed bed of HZSM-5 zeolite modified with chlorosulfonic acid.
-
The reaction is carried out at a temperature range of 110-145°C.[1][2]
-
The resulting 3,4-dimethylbenzenesulfonic acid is recovered from the spent adsorbent by ethanol extraction.[2]
-
The solvent is removed under reduced pressure to yield the sulfonic acid. This method reports a high removal rate of o-xylene, implying a high conversion to the sulfonic acid.[1][2]
Step 2b: Conversion of 3,4-Dimethylbenzenesulfonic Acid to this compound
Two common methods for this conversion are presented below, adapted from procedures for benzenesulfonic acid.[3]
Method 2b-i: Using Thionyl Chloride
Procedure:
-
A mixture of 158 g (1.0 mol) of 3,4-dimethylbenzenesulfonic acid and 238 g (2.0 mols) of thionyl chloride is prepared at room temperature.
-
The mixture is heated to 60°C and stirred for 5 hours until the evolution of gas ceases.
-
Excess thionyl chloride is distilled off under normal pressure.
-
The residue is then distilled under reduced pressure to yield this compound. The expected yield is high.
Method 2b-ii: Using Phosphorus Pentachloride
Procedure:
-
In a 2 L round-bottomed flask, a mixture of finely divided phosphorus pentachloride (1.2 moles) and sodium 3,4-dimethylbenzenesulfonate (2.5 moles), previously dried at 140°C for three hours, is placed.
-
The mixture is heated in an oil bath at 170–180°C for fifteen hours with an attached reflux condenser.[3]
-
The flask is periodically removed from the oil bath, cooled, and shaken thoroughly.
-
After cooling, 1 L of water and 1 kg of cracked ice are added to the reaction mixture.
-
The this compound, which sinks to the bottom, is separated, washed with water, and purified by distillation under reduced pressure.[3] The expected yield is between 75-80%.[3]
Synthetic Route Visualization
Caption: Comparative flowchart of synthetic routes to this compound.
References
A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 3,4-Dimethylbenzenesulfonyl Chloride
This guide offers a comparative overview of the liquid chromatography-mass spectrometry (LC-MS) analysis of compounds derivatized with 3,4-Dimethylbenzenesulfonyl chloride. While specific experimental data for this reagent is limited in publicly available literature, this document provides a framework for its use by drawing comparisons with structurally similar and commonly employed sulfonylating agents. The information is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel sulfonamides.
The derivatization of primary and secondary amines, as well as phenols, with sulfonyl chlorides is a widely used strategy to enhance their detectability by LC-MS. This chemical modification improves chromatographic retention on reversed-phase columns and increases ionization efficiency, leading to greater sensitivity. The choice of the derivatizing agent is critical as it influences the physicochemical properties of the resulting sulfonamide.
This guide compares this compound with two widely used alternatives: p-toluenesulfonyl chloride (tosyl chloride) and dansyl chloride. The comparison is based on their structural properties and the expected impact on the LC-MS analysis of the derivatized analytes.
Comparison of Sulfonylating Reagents
The selection of a sulfonating reagent has a direct impact on the lipophilicity, and consequently the retention time in reversed-phase chromatography, as well as the mass-to-charge ratio (m/z) of the resulting derivative.
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Dansyl Chloride |
| Structure | ![]() | ![]() | ![]() |
| Reactivity | High, readily reacts with primary and secondary amines and phenols. | High, similar to this compound. | High, particularly reactive with primary and secondary amines, and phenols.[1] |
| Structural Moiety Introduced | 3,4-Dimethylphenylsulfonyl | p-Tolylsulfonyl (Tosyl) | 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) |
| Mass of Moiety (Da) | 169.04 | 155.02 | 233.05 |
| Impact on Lipophilicity | Increases lipophilicity due to two methyl groups. | Moderately increases lipophilicity. | Significantly increases lipophilicity and introduces a fluorescent tag.[1] |
| Typical Application | Synthesis of novel sulfonamides for medicinal chemistry. | Synthesis of classical sulfonamides, protecting group chemistry. | Derivatization for fluorescence detection and sensitive LC-MS analysis of amines and phenols.[1][2] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides using a sulfonyl chloride and their subsequent analysis by LC-MS.
General Protocol for Sulfonamide Synthesis
-
Dissolve the amine or phenol (1.0 mmol) in a suitable solvent such as pyridine or dichloromethane (DCM) containing a base like triethylamine (1.2 mmol).
-
Add the sulfonyl chloride (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) for 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography or preparative HPLC.
General Protocol for LC-MS Analysis
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would be from 5-95% B over 10-20 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode. Positive mode is common for sulfonamides.
-
MS Detection: Full scan mode for initial characterization and multiple reaction monitoring (MRM) for quantification.
Data Presentation
The following table summarizes the expected LC-MS performance characteristics for sulfonamides derived from the respective reagents.
| Derivatizing Agent | Analyte Class | Expected Retention Behavior in RPLC | Expected (M+H)⁺ of Moiety | Common MS/MS Fragments |
| This compound | Primary & Secondary Amines, Phenols | Increased retention compared to tosyl derivatives due to higher lipophilicity. | 170.05 | Loss of SO₂ (-64 Da), cleavage of the S-N or S-O bond. |
| p-Toluenesulfonyl Chloride | Primary & Secondary Amines, Phenols | Increased retention compared to underivatized polar analytes. | 156.03 | Loss of SO₂ (-64 Da), cleavage of the S-N or S-O bond. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Significantly increased retention due to the naphthalene ring system.[1] | 234.06 | Characteristic fragment at m/z 171 corresponding to the dimethylaminonaphthalene moiety.[4] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and LC-MS analysis of 3,4-Dimethylbenzenesulfonamides.
Caption: Logical comparison of sulfonyl chloride reagents and their impact on LC-MS analysis.
References
Safety Operating Guide
Personal protective equipment for handling 3,4-Dimethylbenzenesulfonyl chloride
Essential Safety and Handling Guide for 3,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound, a corrosive and water-reactive compound. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection. The information provided is based on guidelines for structurally similar sulfonyl chlorides and should be treated as a comprehensive safety directive.
Immediate Safety and Hazard Profile
This compound poses significant health risks upon exposure. It is crucial to handle this chemical with extreme caution in a controlled laboratory setting.
Primary Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Reactivity: Reacts with water, potentially violently, to produce corrosive hydrochloric acid and sulfonic acids.[4][5]
-
Inhalation Hazard: Vapors and fumes can cause chemical burns to the respiratory tract.[4][6]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| H314: Causes severe skin burns and eye damage | Skin Corrosion (Cat. 1B) |
| H318: Causes serious eye damage | Serious Eye Damage (Cat. 1) |
| H402: Harmful to aquatic life | Acute Aquatic Hazard (Cat. 3) |
Data derived from safety information for benzenesulfonyl chloride, a closely related compound.[1][3]
Operational Plan: Handling and Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. All handling, including weighing and transferring, must be conducted within a certified chemical fume hood.[5]
| PPE Component | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[7][8] | Protects against splashes of corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7][9] | Prevents severe skin burns upon contact. |
| Body Protection | Chemical-resistant lab coat or apron.[4][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[5][10] | Prevents inhalation of corrosive vapors and acid gases. |
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure that an emergency shower and eyewash station are readily accessible.[11] Prepare all necessary equipment and reagents within the chemical fume hood.
-
Personal Protective Equipment: Don all required PPE as specified in the table above.
-
Dispensing: Carefully uncap the reagent bottle. Use clean, dry spatulas and glassware to weigh and transfer the solid. Avoid creating dust.
-
Reaction Setup: If used in a reaction, add the this compound portion-wise to the reaction mixture, especially if the reaction is exothermic.
-
Post-Handling: Tightly seal the reagent bottle. Decontaminate any surfaces that may have come into contact with the chemical. Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[1][2]
Emergency and First Aid Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[4][6][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[4][11] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][4] If not breathing, give artificial respiration. Seek immediate medical attention.[4][12] |
| Ingestion | Rinse mouth with water.[1][2] Do NOT induce vomiting.[1][4] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.[1][4] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Never dispose of this chemical down the drain. [5][13]
Spill Management:
-
Evacuate: Clear all non-essential personnel from the spill area.[11]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood.[11]
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[11] Do NOT use water. [11]
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[11][14]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[14]
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.[5]
Waste Container and Labeling:
-
Solid Waste: Collect contaminated items such as gloves, pipette tips, and weigh paper in a clearly labeled, sealed container for hazardous waste.[14]
-
Bulk Quantities: Unused or excess this compound must be disposed of in its original container or a compatible, sealed, and clearly labeled hazardous waste container.[5]
-
Labeling: The label must include the full chemical name, "Corrosive," and "Water-Reactive" hazards.[5]
All hazardous waste must be disposed of through your institution's licensed professional waste disposal service in accordance with local, state, and federal regulations.[14]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. trimaco.com [trimaco.com]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. angenechemical.com [angenechemical.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. nems.nih.gov [nems.nih.gov]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

